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  • Product: 1-Isocyano-4-phenoxybenzene
  • CAS: 730964-87-1

Core Science & Biosynthesis

Foundational

Synthesis of 1-Isocyano-4-phenoxybenzene: A Technical Guide

Executive Summary 1-Isocyano-4-phenoxybenzene (also known as 4-phenoxyphenyl isocyanide) is a privileged building block in modern medicinal chemistry.[1][2] Its isocyanide functionality (-N≡C) serves as a unique "C1" syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isocyano-4-phenoxybenzene (also known as 4-phenoxyphenyl isocyanide) is a privileged building block in modern medicinal chemistry.[1][2] Its isocyanide functionality (-N≡C) serves as a unique "C1" synthon in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, facilitating the rapid assembly of peptidomimetics and kinase inhibitors.[1][2]

This guide provides a robust, scalable synthetic protocol for this compound. Unlike generic procedures, this workflow addresses the specific lipophilicity of the phenoxy-substituted aryl ring and the critical safety protocols required for handling aromatic isocyanides.[2]

Key Compound Data
PropertySpecification
IUPAC Name 1-Isocyano-4-phenoxybenzene
CAS Number 730964-87-1
Molecular Formula

Molecular Weight 195.22 g/mol
Physical State Off-white to pale yellow solid/oil (purity dependent)
Odor Pungent, characteristic of isocyanides
Solubility Soluble in DCM,

, THF; Insoluble in water

Retrosynthetic Analysis & Strategy

The synthesis relies on the "gold standard" Ugi procedure: the dehydration of a formamide precursor.[2] This route is preferred over the Hoffman carbylamine reaction (amine +


 + base) due to higher yields, cleaner profiles, and better scalability for electron-rich aryl systems.[1][2]
Reaction Scheme (Graphviz)[1][2]

ReactionScheme Aniline 4-Phenoxyaniline (Precursor) Formamide N-(4-phenoxyphenyl)formamide (Intermediate) Aniline->Formamide HCOOH / Ac2O (Formylation) Isocyanide 1-Isocyano-4-phenoxybenzene (Target) Formamide->Isocyanide POCl3 / Et3N / DCM (Dehydration)

Figure 1: Two-step synthetic pathway from commercially available 4-phenoxyaniline.[1][2]

Experimental Protocol

Step 1: Synthesis of N-(4-phenoxyphenyl)formamide

Objective: Convert the primary amine to the formamide using a mixed anhydride strategy.[1][2] This method is superior to direct reflux with formic acid for phenoxy-anilines as it avoids prolonged heating that can lead to oxidation.[2]

Reagents:

  • 4-Phenoxyaniline (1.0 eq)[1][2]

  • Formic acid (98%, 1.2 eq)[1][2]

  • Acetic anhydride (1.1 eq)[1][2]

  • THF (Tetrahydrofuran) or DCM (Dichloromethane) as solvent[1][2]

Procedure:

  • Activation: In a dry flask, mix Formic acid (1.2 eq) and Acetic anhydride (1.1 eq). Stir at 55-60°C for 1 hour to generate the acetic-formic anhydride in situ. Caution: Exothermic.

  • Addition: Cool the anhydride mixture to 0°C. Add a solution of 4-Phenoxyaniline dissolved in minimal dry THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2] The amine spot (

    
    ) should disappear, replaced by the formamide (
    
    
    
    ).[2]
  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1][2]
  • Purification: Recrystallization from Ethanol/Water is usually sufficient.[2]

Step 2: Dehydration to 1-Isocyano-4-phenoxybenzene

Objective: Dehydrate the formamide to the isocyanide using Phosphorus Oxychloride (


).[1][2]
Critical Control Point:  Temperature must be maintained below 0°C during addition to prevent polymerization or "tarring" of the electron-rich aromatic ring.[2]

Reagents:

  • N-(4-phenoxyphenyl)formamide (1.0 eq)[1][2]

  • Phosphorus Oxychloride (

    
    , 1.2 eq)[1][2]
    
  • Triethylamine (

    
    , 3.0 eq) - Acts as the acid scavenger.[1][2]
    
  • Dichloromethane (DCM) - Anhydrous.[1][2]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with an addition funnel and nitrogen inlet.[2] Add the Formamide (from Step 1) and dry DCM (0.2 M concentration).[2]

  • Base Addition: Add Triethylamine (3.0 eq) and cool the solution to -5°C to 0°C using an ice/salt bath.

  • Dehydration: Add

    
     (1.2 eq) dropwise over 30 minutes. Do not let the internal temperature rise above 5°C. 
    
    • Mechanism:[3][4][5] The oxygen of the amide attacks

      
      , creating a leaving group.[2] The base then eliminates protons to form the 
      
      
      
      bond.[2]
  • Completion: Stir at 0°C for 1 hour. TLC should show a non-polar spot (Isocyanide) moving significantly higher than the starting material.[2]

  • Quenching: Pour the reaction mixture carefully into a stirred solution of

    
     (aq) at 0°C. Warning: Gas evolution.
    
  • Isolation: Separate layers. Wash the organic layer with water and brine.[2] Dry over

    
     (Magnesium Sulfate).[2][6]
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: 5-10% EtOAc in Hexanes.[2] (Isocyanides are less polar than the formamide precursor).[2]

    • Note: Silica can sometimes hydrolyze isocyanides; add 1%

      
       to the eluent to buffer the silica.[2]
      

Process Safety & Odor Control (Self-Validating System)

Isocyanides are notorious for their vile, lingering odor and potential toxicity.[2] A self-validating safety system is required.[2]

Odor Quenching Protocol

Never clean glassware containing isocyanides with water alone.[2]

  • The "Killer" Solution: Prepare a bath of Ethanol (90%) and concentrated HCl (10%).[2]

  • Mechanism: Acidic hydrolysis converts the isocyanide back to the amine (which has no isocyanide stench) and formic acid.[2]

  • Validation: If the odor persists, the pH is not low enough.[2] Add more acid.[2]

Workflow Logic Diagram

SafetyLogic Start Reaction Complete Check Odor Check Start->Check Quench Acidic Ethanol Wash (Hydrolysis) Check->Quench Stench Detected Clean Standard Cleaning Check->Clean No Odor Quench->Check Re-evaluate

Figure 2: Mandatory safety loop for handling isocyanide glassware.

Applications in Drug Discovery[2][13][16][17]

1-Isocyano-4-phenoxybenzene is primarily used in Multicomponent Reactions (MCRs) .[1][2]

The Ugi Reaction

It reacts with an amine, an aldehyde, and a carboxylic acid to form


-acylamino amides.[1][2]
  • Relevance: This generates "drug-like" libraries.[2] The phenoxy group provides a hydrophobic tail often required for binding into deep hydrophobic pockets of enzymes (e.g., Kinases, Proteases).[1][2]

The Passerini Reaction

Reacts with an aldehyde and a carboxylic acid to form


-acyloxy carboxamides.[2]
  • Relevance: Useful for synthesizing depsipeptides and ester-based inhibitors.[2]

References

  • Ugi, I. (1971).[2] Isonitrile Chemistry. Academic Press.[2] (Foundational text on Isocyanide chemistry).

  • Organic Syntheses. Coll. Vol. 5, p. 300 (1973); Vol. 46, p. 75 (1966).[1][2] Phenyl Isocyanide.[2][7][4][8] Link (Standard protocol for

    
     dehydration adapted for this guide).
    
  • Santa Cruz Biotechnology. 1-Isocyano-4-phenoxybenzene Product Data. Link (Source for CAS 730964-87-1 verification).[1][2]

  • Dömling, A. (2006).[2] Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 106(1), 17-89.[1][2] Link (Context for drug discovery applications).[1][2]

  • GuideChem. 1-Isocyano-4-phenoxybenzene Properties. Link (Physical property verification).

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-Isocyano-4-phenoxybenzene

Part 1: Chemical Identity & Structural Analysis Executive Summary 1-Isocyano-4-phenoxybenzene (CAS: 730964-87-1) is an aromatic isocyanide featuring a phenoxy ether linkage at the para position. Unlike its isocyanate cou...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Structural Analysis

Executive Summary

1-Isocyano-4-phenoxybenzene (CAS: 730964-87-1) is an aromatic isocyanide featuring a phenoxy ether linkage at the para position. Unlike its isocyanate counterpart (often confused in database searches), the isocyanide functionality (-N≡C) imparts unique carbenoid reactivity, making this compound a critical building block in multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses.

This guide addresses the physicochemical properties, synthesis, and handling of this compound, with a specific focus on distinguishing it from 4-phenoxyphenyl isocyanate (CAS 59377-19-4) to ensure experimental safety and accuracy.

Structural Specifications
  • IUPAC Name: 1-isocyano-4-phenoxybenzene[1][2]

  • Common Name: 4-Phenoxyphenyl isocyanide[3]

  • Molecular Formula: C₁₃H₉NO[1][2]

  • Molecular Weight: 195.22 g/mol [1]

  • SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+]#[C-]

Electronic Structure & Resonance

The isocyanide group exhibits resonance between a zwitterionic form and a carbenoid form. The electron-donating phenoxy group at the para position enriches the electron density of the aromatic ring, slightly stabilizing the isocyanide against spontaneous polymerization compared to electron-deficient analogs.

Resonance A Zwitterionic Form (R-N+≡C-) B Carbenoid Form (R-N=C:) A->B Resonance C Reactivity Consequence Alpha-Addition (Ugi/Passerini) B->C Nucleophilic/Electrophilic Dual Nature

Figure 1: Resonance contribution of the isocyanide moiety governing its unique reactivity profile.

Part 2: Physicochemical Profile[4]

The following data aggregates experimental observations and calculated properties. Note that physical state can vary based on purity and isolation method.

PropertyValue / DescriptionMethod/Note
Physical State Low-melting solid or viscous oilDependent on purity; highly pure samples tend to crystallize.
Melting Point 46–48 °C (Approximate)Analogous to 4-methoxyphenyl isocyanide; often isolated as an oil and crystallized at -20°C.
Boiling Point >120 °C (at 0.5 mmHg)Decomposes at high temperatures; distillation requires high vacuum.
Density ~1.12 g/cm³Predicted based on structure.
Solubility Soluble: DCM, CHCl₃, EtOAc, THFInsoluble: WaterLipophilic nature due to biaryl ether backbone.
IR Spectrum 2120–2140 cm⁻¹ (Strong)Diagnostic -N≡C stretch. Distinct from nitrile (~2220 cm⁻¹) and isocyanate (~2270 cm⁻¹).
Odor Pungent, "vile," characteristicWarning: Isocyanides have a notoriously offensive odor detectable at ppb levels.
LogP 3.8–4.2 (Predicted)Indicates high membrane permeability potential in drug discovery contexts.
Critical Distinction: Isocyanide vs. Isocyanate

Researchers frequently encounter vendor errors where isocyanates (R-N=C=O) are mislabeled as isocyanides (R-N≡C).

  • Isocyanide (Target): R-NC. Reacts via α-addition. Odor is repulsive.

  • Isocyanate (Impurity/Wrong Chemical): R-NCO. Reacts with nucleophiles (amines/alcohols) to form ureas/carbamates. Odor is acrid/sharp.

  • Verification: Always check the IR spectrum. The absence of a broad carbonyl-like band at 2270 cm⁻¹ confirms the isocyanide.

Part 3: Synthetic Utility & Reactivity

The 4-phenoxyphenyl moiety serves as a lipophilic anchor in medicinal chemistry, often used to improve the metabolic stability of the resulting scaffold.

Primary Reaction Pathways
  • Multicomponent Reactions (MCRs): The primary utility is in Ugi and Passerini reactions to generate peptidomimetics.

  • Heterocycle Formation: Precursor to 1,5-disubstituted tetrazoles (via reaction with TMSN₃) or oxazoles.

  • Ligand Chemistry: Acts as a σ-donor/π-acceptor ligand in organometallic catalysis (e.g., Palladium or Gold complexes).

Reactivity ISO 1-Isocyano-4-phenoxybenzene UGI Ugi 4-CR (Bis-amide formation) ISO->UGI + Amine + Aldehyde + Acid PAS Passerini 3-CR (Alpha-Acyloxy amide) ISO->PAS + Aldehyde + Acid TET Tetrazole Synthesis (via TMSN3) ISO->TET + Azide source LIG Metal Coordination (Pd/Au Catalysis) ISO->LIG + Metal Center

Figure 2: Strategic reaction map for 4-phenoxyphenyl isocyanide in organic synthesis.

Part 4: Experimental Protocols

Synthesis of 1-Isocyano-4-phenoxybenzene

Causality: Direct dehydration of the formamide is preferred over the carbylamine reaction (chloroform/NaOH) due to better yields and easier purification for high-molecular-weight aryl amines.

Step 1: Formylation

Precursor: 4-Phenoxyaniline (CAS 139-59-3).

  • Dissolve 4-phenoxyaniline (10 mmol) in Toluene (50 mL).

  • Add Formic acid (15 mmol) and Acetic Anhydride (12 mmol) pre-mixed (to generate mixed anhydride in situ).

  • Stir at 60°C for 2 hours. Monitor by TLC (EtOAc:Hex 1:1).

  • Concentrate and recrystallize from EtOH to yield N-(4-phenoxyphenyl)formamide.

Step 2: Dehydration (The Critical Step)

Reagents: POCl₃ (Phosphoryl chloride) or Triphosgene. Safety: Perform in a well-ventilated fume hood.

  • Setup: Dissolve N-(4-phenoxyphenyl)formamide (5 mmol) in dry DCM (30 mL) containing Triethylamine (15 mmol). Cool to -5°C (ice/salt bath).

  • Addition: Dropwise add POCl₃ (6 mmol) over 20 minutes.

    • Why? Exothermic reaction control prevents polymerization of the isocyanide.

  • Reaction: Stir at 0°C for 1 hour, then quench with saturated Na₂CO₃ solution.

    • Why? Basic quench neutralizes HCl and prevents acid-catalyzed hydrolysis back to formamide.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel (basic alumina is better if available to prevent acid hydrolysis). Eluent: Hexane/EtOAc (9:1) + 1% Et₃N.

    • Note: The 1% triethylamine buffers the silica, preventing degradation of the isocyanide.

Handling & Odor Abatement[5]
  • Odor Control: All glassware must be rinsed with a 5% acidic methanol solution (converts isocyanide to formamide/amine) or dilute bleach (oxidizes to isocyanate/amine) inside the hood before removal.

  • Storage: Store at -20°C under Argon. Isocyanides slowly polymerize or rearrange to nitriles at room temperature.

Part 5: References

  • Ugi, I. (1962). "The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. Link

  • Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. (Authoritative text on isocyanide physicochemical properties).

  • PubChem. "Compound Summary: 4-Phenoxyphenyl isocyanide (Analog/Related Structures)." Link

  • Santa Cruz Biotechnology. "1-Isocyano-4-phenoxybenzene Product Data." Link

  • Organic Syntheses. "General Procedure for the Synthesis of Isocyanides from Formamides." Org. Synth. Coll. Vol. 6, p. 232. Link

Sources

Foundational

Technical Monograph: 1-Isocyano-4-phenoxybenzene (CAS 730964-87-1)

A Pivotal Isocyanide Building Block for Multicomponent Medicinal Chemistry [1][2][3] Part 1: Executive Summary 1-Isocyano-4-phenoxybenzene (CAS 730964-87-1) is a specialized aryl isocyanide featuring a phenoxy ether moti...

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal Isocyanide Building Block for Multicomponent Medicinal Chemistry [1][2][3]

Part 1: Executive Summary

1-Isocyano-4-phenoxybenzene (CAS 730964-87-1) is a specialized aryl isocyanide featuring a phenoxy ether motif.[3][4] Unlike simple alkyl isocyanides, this molecule offers a unique combination of lipophilicity and aromatic pi-stacking potential, making it a "privileged structure" in the synthesis of peptidomimetics and heterocycles via Isocyanide-based Multicomponent Reactions (IMCRs).

This guide targets medicinal chemists and process scientists, moving beyond basic data to explore the synthetic utility , handling protocols , and reaction architectures necessary to deploy this reagent effectively in drug discovery campaigns.

Part 2: Chemical Profile & Properties[2]

Identity & Physicochemical Data

Property Specification
CAS Number 730964-87-1
IUPAC Name 1-isocyano-4-phenoxybenzene
Common Name 4-Phenoxyphenyl isocyanide
Molecular Formula C₁₃H₉NO
Molecular Weight 195.22 g/mol
Appearance Off-white to tan solid (or viscous oil depending on purity)
Solubility Soluble in DCM, CHCl₃, THF, Toluene; Insoluble in water
Storage -20°C, Inert atmosphere (Argon/Nitrogen)

| Stability | Acid-sensitive (prone to hydrolysis/polymerization) |[2][3]

Scientist's Note on Odor & Safety: While less volatile than low-molecular-weight alkyl isocyanides (e.g., tert-butyl isocyanide), 1-isocyano-4-phenoxybenzene possesses the characteristic, potent "Godzilla" stench of isocyanides.[3]

  • Protocol: All handling must occur in a functioning fume hood.

  • Quenching: Glassware must be rinsed with an oxidizing solution (10% sodium hypochlorite/bleach) before removal from the hood to convert the isocyanide to the odorless isocyanate.[3]

Part 3: Synthetic Architecture

The synthesis of 1-isocyano-4-phenoxybenzene is a two-stage workflow starting from the commercially available 4-phenoxyaniline.[3] The critical step is the dehydration of the formamide intermediate.[3][5][6][7]

Workflow Visualization

The following diagram outlines the conversion logic and critical control points.

SynthesisWorkflow cluster_safety Safety Critical Control Point Start 4-Phenoxyaniline (Precursor) Step1 Formylation (HCOOH / Toluene) Start->Step1 Reflux (-H2O) Inter N-(4-phenoxyphenyl)formamide (Stable Intermediate) Step1->Inter Step2 Dehydration (POCl3 / Et3N / DCM) Inter->Step2 < 0°C (Exothermic) Product 1-Isocyano-4-phenoxybenzene (Target) Step2->Product Elimination

Figure 1: Synthetic pathway from aniline precursor to isocyanide target.[3] Note the critical temperature control during the POCl₃ dehydration step.

Part 4: Experimental Protocols
A. Synthesis of N-(4-phenoxyphenyl)formamide (Intermediate)

Rationale: Direct formylation protects the amine and sets the stage for the isocyanide functionality.[3]

  • Setup: Charge a round-bottom flask with 4-phenoxyaniline (1.0 eq) and toluene (5 mL/mmol).

  • Reagent: Add Formic acid (1.2 eq) or Ethyl formate (excess) as solvent/reagent.

  • Reaction: Reflux with a Dean-Stark trap to remove water (driving equilibrium forward) for 4–6 hours.

  • Workup: Concentrate in vacuo. Recrystallize from EtOH/Water if necessary.

  • Checkpoint: Confirm conversion by TLC (disappearance of aniline).[3]

B. Dehydration to 1-Isocyano-4-phenoxybenzene

Rationale: The POCl₃/Et₃N method is chosen for scalability and cost-effectiveness over the Burgess reagent, despite requiring stricter safety controls.[3]

  • Preparation: Dissolve N-(4-phenoxyphenyl)formamide (1.0 eq) in dry DCM (10 mL/mmol) and Triethylamine (3.0 eq). Cool to -5°C (ice/salt bath).

  • Addition: Dropwise add Phosphorus Oxychloride (POCl₃, 1.1 eq) over 30 minutes. Do not allow temperature to rise above 0°C (controls exotherm and prevents charring).[3]

  • Completion: Stir at 0°C for 1 hour. Monitor by TLC (Isocyanides are less polar than formamides).[3]

  • Quench: Pour reaction mixture into an ice-cold saturated Na₂CO₃ solution (rapid stirring required to neutralize acid).

  • Extraction: Extract with DCM, wash with water and brine. Dry over MgSO₄.[3]

  • Purification: Flash chromatography on silica gel (typically Hexanes/EtOAc gradient).[3] Note: Silica is slightly acidic; add 1% Et₃N to the eluent to prevent on-column hydrolysis.[3]

Part 5: Reactivity Landscape & Applications

The terminal carbon of the isocyanide group is formally divalent (


), possessing both nucleophilic and electrophilic character. This "amphiphilic" nature drives its utility in Multicomponent Reactions (MCRs).[3]
1. The Ugi 4-Component Reaction (U-4CR)

This is the primary application for CAS 730964-87-1.[3] It reacts with an amine, an aldehyde, and a carboxylic acid to form a bis-amide (peptidomimetic).[3]

Mechanism Visualization:

UgiMechanism Inputs Amine + Aldehyde Step1 Condensation Inputs->Step1 Imine Imine / Iminium Ion (Electrophile) Step2 Alpha-Addition (Rate Limiting) Imine->Step2 Acid Carboxylic Acid Acid->Step2 Iso 1-Isocyano-4-phenoxybenzene (Nucleophile) Iso->Step2 Step1->Imine Inter2 Nitrilium Ion Intermediate Step2->Inter2 Step3 Carboxylate Addition Inter2->Step3 Inter3 Imidate Intermediate Step3->Inter3 Step4 Mumm Rearrangement (Irreversible) Inter3->Step4 Product Ugi Adduct (Alpha-acylamino amide) Step4->Product

Figure 2: The Ugi-4CR pathway.[3] The isocyanide intercepts the iminium ion, followed by an irreversible Mumm rearrangement to lock the structure.

2. Medicinal Chemistry Relevance[1][2][3][8]
  • Pharmacophore: The 4-phenoxy group provides a bulky, lipophilic anchor that can occupy hydrophobic pockets in enzymes (e.g., Kinases, Proteases).

  • Linker Utility: The resulting amide bond from the Ugi reaction mimics the peptide backbone, making this isocyanide ideal for generating libraries of protease inhibitors.

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13576776, 1-Isocyano-4-phenoxybenzene.[3] Retrieved from [Link][3]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.[3] Angewandte Chemie International Edition.[3] (Foundational text on Ugi chemistry mechanics).

  • Organic Chemistry Portal. Synthesis of Isocyanides. Retrieved from [Link][3]

  • Safe Work Australia. Guide to Handling Isocyanates and Isocyanides. Retrieved from [Link][3]

Sources

Exploratory

Technical Guide: Molecular Architecture and Strategic Utility of 1-Isocyano-4-phenoxybenzene

Abstract 1-Isocyano-4-phenoxybenzene (CAS 730964-87-1), also known as 4-phenoxyphenyl isocyanide, represents a specialized building block in the arsenal of medicinal chemistry and materials science.[1] Unlike its ubiquit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Isocyano-4-phenoxybenzene (CAS 730964-87-1), also known as 4-phenoxyphenyl isocyanide, represents a specialized building block in the arsenal of medicinal chemistry and materials science.[1] Unlike its ubiquitous isocyanate counterparts, this isocyanide features a terminal carbon with formal divalency, imparting unique "carbene-like" reactivity. This guide dissects its molecular geometry, electronic distribution, and pivotal role in Isocyanide-based Multicomponent Reactions (IMCRs), providing a roadmap for its deployment in the synthesis of lipophilic peptidomimetics and transition metal catalysts.

Part 1: Molecular Architecture & Electronic Properties

Structural Geometry and Conformational Dynamics

The molecule comprises two distinct structural domains: the rigid, linear isocyanide terminus and the flexible diaryl ether core.

  • The Isocyanide Terminus (-NC):

    • Linearity: The C-N-C bond angle approaches 180°, imposed by the

      
       hybridization of the nitrogen atom.[2]
      
    • Bond Lengths: The terminal C≡N bond length is approximately 1.16–1.17 Å, significantly shorter than a C=N double bond, indicative of triple bond character. The N-Aryl bond length is ~1.39–1.40 Å, showing partial double-bond character due to conjugation with the phenyl ring.

    • Electronic Resonance: The isocyanide group is a resonance hybrid. While the dipolar form (

      
      ) contributes to the linearity, the carbenoid form (
      
      
      
      ) explains its reactivity as both a nucleophile (at Carbon) and an electrophile.[2]
  • The Phenoxy Linkage (-O-):

    • Bond Angle: The C-O-C ether linkage typically exhibits a bond angle of 118°–120°.

    • Torsion: To minimize steric repulsion between the ortho-hydrogens of the two phenyl rings, the molecule adopts a non-planar "propeller" or "skew" conformation. This breaks planarity, increasing solubility in organic solvents compared to rigid biaryls.

Electronic Profile

The phenoxy group acts as a weak electron-donating group (EDG) via resonance (+M effect) into the central benzene ring, while the isocyanide group is strongly electron-withdrawing (-I) but capable of


-backbonding when coordinated to metals.[2]
ParameterValue / CharacteristicImplication
Hybridization (Terminal C)

/ Carbene-like
High reactivity toward electrophiles and nucleophiles (alpha-addition).[2]
Dipole Moment Significant (~3.0–3.5 D)The isocyanide group creates a strong dipole, directing intermolecular interactions.[2]
IR Signature 2130–2140 cm

Diagnostic peak for the -NC stretch (distinct from nitrile -CN at ~2250 cm

).[2]
Lipophilicity (LogP) ~4.5 (Predicted)High membrane permeability potential for derived drug scaffolds.[2]
Visualization of Electronic Resonance

The following diagram illustrates the resonance contribution and the dual nucleophilic/electrophilic nature of the isocyanide carbon.

Resonance cluster_0 Resonance Structures cluster_1 Reactivity Modes StructA Dipolar Form (Major) Ph-N⁺≡C⁻ (Linear Geometry) StructB Carbenoid Form (Minor) Ph-N=C: (Reactivity Origin) StructA->StructB Resonance Nu Nucleophilic Attack (at Carbon) StructB->Nu Lone Pair Donation El Electrophilic Attack (at Carbon) StructB->El Empty p-orbital Acceptance

Caption: Resonance hybrid of the isocyanide group showing the interplay between the stable dipolar form and the reactive carbenoid form.

Part 2: Synthesis & Characterization

Strategic Synthesis Protocol

The most robust route to 1-Isocyano-4-phenoxybenzene is the dehydration of the corresponding formamide. Direct alkylation of cyanide is avoided due to toxicity and poor selectivity (nitrile formation).[2]

Pathway: 4-Phenoxyaniline


 N-(4-phenoxyphenyl)formamide 

1-Isocyano-4-phenoxybenzene[2]
Step-by-Step Protocol

Phase 1: Formylation

  • Reagents: 4-Phenoxyaniline (1.0 eq), Formic acid (excess) or Ethyl formate.[2]

  • Conditions: Reflux in toluene or neat formic acid at 60°C.

  • Workup: Removal of volatiles. The intermediate formamide is typically a solid.

  • Validation: disappearance of amine peaks in NMR; appearance of amide carbonyl (~1680 cm

    
    ).
    

Phase 2: Dehydration (The Critical Step) [2]

  • Setup: Flame-dried glassware, Nitrogen atmosphere.

  • Solvent: Dry Dichloromethane (DCM) or THF.[2]

  • Base: Triethylamine (Et

    
    N) or Diisopropylamine (3.0 eq).[2]
    
  • Dehydrating Agent: Phosphorus Oxychloride (POCl

    
    ) (1.1 eq).[2]
    
    • Alternative: Burgess reagent (milder, for sensitive substrates).[2]

  • Procedure:

    • Dissolve formamide in DCM/Et

      
      N at -5°C.
      
    • Add POCl

      
       dropwise (exothermic).[2] Maintain T < 0°C to prevent polymerization.
      
    • Stir at 0°C for 1 hour.

    • Quench with saturated Na

      
      CO
      
      
      
      solution (basic quench is vital to preserve the acid-sensitive isocyanide).[2]
  • Purification: Flash chromatography on silica gel (buffered with 1% Et

    
    N to prevent hydrolysis).
    
Characterization Criteria
TechniqueObservationNote
FT-IR Strong peak at 2135 ± 5 cm

Definitive confirmation of Isocyanide (-NC).[2] Absence of N-H stretch.

C NMR
Triplet/Broad signal at ~160-165 ppm Characteristic of the terminal isocyanide carbon (coupling with

N).

H NMR
Aromatic region: 6.9 - 7.4 ppmIntegration matches 9 protons. No formyl proton (~8.5 ppm).[2]

Part 3: Applications in Drug Discovery & Materials

Multicomponent Reactions (IMCRs)

1-Isocyano-4-phenoxybenzene is a premium scaffold for the Ugi and Passerini reactions.[2] Its phenoxy tail provides a hydrophobic anchor, often required for binding to deep hydrophobic pockets in GPCRs or Kinases.

  • Ugi 4-Component Reaction (U-4CR):

    • Inputs: Amine + Aldehyde + Carboxylic Acid + 1-Isocyano-4-phenoxybenzene .

    • Output:

      
      -acylamino amide (Peptidomimetic).[2]
      
    • Mechanism: The isocyanide undergoes

      
      -addition, capturing the iminium ion and the carboxylate, followed by a Mumm rearrangement.
      
Ligand Chemistry

Similar to carbon monoxide (CO), this isocyanide acts as a strong


-donor and 

-acceptor ligand for transition metals (Mo, W, Pd).[2]
  • Utility: Synthesis of Pd-catalysts where the isocyanide stabilizes the active metal center during cross-coupling reactions.

Experimental Workflow Visualization

SynthesisWorkflow Start 4-Phenoxyaniline (Precursor) Step1 Formylation (HCOOH / Reflux) Start->Step1 - H2O Inter Intermediate: N-(4-phenoxyphenyl)formamide Step1->Inter Step2 Dehydration (POCl3 / Et3N / DCM / 0°C) Inter->Step2 - H2O Quench Basic Quench (Sat. Na2CO3) Step2->Quench Neutralization Product Product: 1-Isocyano-4-phenoxybenzene Quench->Product Purification

Caption: Synthetic pathway from aniline precursor to purified isocyanide via formamide dehydration.

References

  • Ugi, I. (1962).[2] "The

    
    -Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21.[2] Link[2]
    
  • Dömling, A. (2006).[2] "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews, 106(1), 17-89.[2] Link[2]

  • Nenajdenko, V. G. (Ed.).[2] (2012).[2] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link[2]

  • Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. (Foundational text on Ugi/Passerini chemistry).[2][3] Link[2]

  • PubChem. (2024).[2][4] "1-Isocyano-4-phenoxybenzene - Compound Summary." National Library of Medicine. Link

Sources

Foundational

Technical Specification: 1-Isocyano-4-phenoxybenzene

Executive Summary 1-Isocyano-4-phenoxybenzene (CAS 730964-87-1), also known as 4-phenoxyphenyl isocyanide, is a critical bi-aryl building block employed in multicomponent reactions (Ugi, Passerini) and coordination chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isocyano-4-phenoxybenzene (CAS 730964-87-1), also known as 4-phenoxyphenyl isocyanide, is a critical bi-aryl building block employed in multicomponent reactions (Ugi, Passerini) and coordination chemistry.[1] Unlike its lower molecular weight analogs, the phenoxy substituent imparts significant lipophilicity and alters the electronic profile of the isocyanide functionality, making it a valuable scaffold in drug discovery for protease inhibitors and marine natural product analogs.

This guide provides a definitive spectroscopic characterization of the molecule, distinguishing it from its formamide precursor (4-phenoxyphenylformamide) and establishing quality control parameters for its synthesis and handling.

Key Physical Properties:

  • State: Liquid (at ambient temperature) to low-melting solid.

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight:

    
    
    
  • Solubility: Soluble in

    
    , 
    
    
    
    , THF; insoluble in water.

Synthesis & Process Logic

The synthesis of aryl isocyanides is most reliably achieved via the dehydration of the corresponding formamide. While carbene-mediated routes exist, the dehydration method using phosphoryl chloride (


) remains the industry standard for scalability and yield.
Reaction Pathway

The transformation relies on the activation of the formamide oxygen by an electrophile (


), followed by base-mediated 

-elimination.

SynthesisWorkflow Aniline 4-Phenoxyaniline (Precursor) Formylation Step 1: Formylation (HCOOH / Ac2O) Aniline->Formylation Formamide 4-Phenoxyphenylformamide (Intermediate) Formylation->Formamide -H2O Dehydration Step 2: Dehydration (POCl3 / Et3N / DCM) Formamide->Dehydration Isocyanide 1-Isocyano-4-phenoxybenzene (Target) Dehydration->Isocyanide -PO2Cl2(-) / -Et3NH(+)

Figure 1: Stepwise synthesis workflow from aniline precursor to isocyanide target.

Experimental Protocol (Dehydration Method)

Note: All steps must be performed in a fume hood due to the potent odor of isocyanides.

  • Preparation: Dissolve 4-phenoxyphenylformamide (1.0 equiv) in anhydrous dichloromethane (DCM) (

    
     concentration). Add triethylamine (
    
    
    
    , 3.0 equiv) and cool the mixture to
    
    
    under an inert atmosphere (
    
    
    or Ar).
  • Activation: Dropwise add phosphoryl chloride (

    
    , 1.1 equiv) over 15 minutes. The exotherm must be controlled to keep the internal temperature 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Monitor by TLC (conversion of polar formamide to non-polar isocyanide).

  • Quenching: Pour the mixture into an ice-cold saturated

    
     solution. Stir vigorously for 20 minutes to hydrolyze excess 
    
    
    
    .
  • Isolation: Separate the organic layer, wash with water and brine, dry over

    
    , and concentrate. Purification via flash chromatography (Silica, Hexanes/EtOAc) yields the pure liquid isocyanide.
    

Spectroscopic Characterization

The following data represents high-fidelity values derived from purified samples (CDCl3 solvent).

Infrared Spectroscopy (FT-IR)

The isocyanide functionality provides a diagnostic "silent region" signal.

Functional GroupWavenumber (

)
IntensityAssignment
Isocyanide (

)
2120 – 2140 Strong Characteristic

stretch
Aromatic

3030 – 3060Weak


stretch
Ether

1230 – 1250StrongAryl ether stretch (

)
Aromatic Ring1580, 1490MediumRing breathing modes

Diagnostic Note: The absence of a broad


 stretch (

) and Carbonyl stretch (

) confirms the complete consumption of the formamide intermediate.
Nuclear Magnetic Resonance ( NMR)

Instrument:


 | Solvent: 

| Reference:

[3]

The spectrum displays a complex aromatic region due to the two benzene rings. The phenoxy group acts as an electron donor, while the isocyanide is formally electron-withdrawing but exhibits resonance effects.

Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
7.41 – 7.36 Multiplet (m)2H-Phenoxy Ring (Meta)
7.33 Doublet (d)2H8.9Isocyanide Ring (Ortho to NC)
7.21 – 7.19 Multiplet (m)1H-Phenoxy Ring (Para)
7.06 – 7.01 Multiplet (m)2H-Phenoxy Ring (Ortho)
6.98 – 6.93 Multiplet (m)2H-Isocyanide Ring (Ortho to O)
Nuclear Magnetic Resonance ( NMR)

Instrument:


 | Solvent: 

[3][4]

The isocyanide carbon is the critical structural validator. It often appears as a broad triplet (1:1:1) due to coupling with the quadrupolar


 nucleus (

), though this coupling is not always resolved in standard scans.
Shift (

, ppm)
AssignmentNotes
163.4 Isocyanide Carbon (

)
Diagnostic Signal (Broad/Triplet)
157.7Aromatic

(Ipso)
Overlapping signals for both rings
128.4Aromatic

Phenoxy Ring (Meta)
128.1Aromatic

Isocyanide Ring (Ortho to NC)
124.0Aromatic

Phenoxy Ring (Para)
119.5Aromatic

(Ipso to NC)
Quaternary
115.9Aromatic

Isocyanide Ring (Ortho to O)
115.7Aromatic

Phenoxy Ring (Ortho)
Mass Spectrometry[2]
  • Method: ESI-MS or GC-MS (EI)

  • Molecular Ion (

    
    ): 
    
    
    
    [2]
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is a common fragmentation pathway for isocyanides.

Structural Validation & Quality Control

To ensure the integrity of the synthesized material, a self-validating logic flow is required.

ValidationLogic Sample Isolated Sample IR_Check IR Analysis (2120-2140 cm-1 present?) Sample->IR_Check IR_Pass Isocyanide Confirmed IR_Check->IR_Pass Yes IR_Fail Formamide Contamination (Check 1680/3300 cm-1) IR_Check->IR_Fail No TLC_Check TLC Mobility (Non-polar vs Formamide?) IR_Pass->TLC_Check NMR_Check 13C NMR Analysis (Signal at ~163 ppm?) NMR_Pass Structure Validated NMR_Check->NMR_Pass Yes TLC_Check->NMR_Check

Figure 2: Logical decision tree for structural confirmation.

Safety & Handling Protocols

Hazard Class: Acute Toxicity (Oral/Inhalation), Skin Irritant. Olfactory Hazard: Isocyanides possess an extremely potent, foul odor (stench) detectable at ppb levels.

Handling
  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • Double-Gloving: Use nitrile gloves; change immediately if splashed.

  • Glassware: Rinse all glassware in the hood with the quenching solution before removing it to the wash station.

Quenching Protocol (Spill/Waste)

Isocyanides must be chemically destroyed before disposal. Do not dispose of directly into organic waste streams without treatment.

  • Quenching Solution: Prepare a mixture of

    
     in Methanol (or Ethanol).
    
  • Procedure: Add the isocyanide waste to this solution. The acid catalyzes the hydrolysis of the isocyanide back to the amine/formamide (which are odorless compared to the isocyanide).

  • Time: Allow to stand for 12 hours before standard organic waste disposal.

References

  • Isocyanide 2.0: Koopmans, M. et al. "Scope and Limitations of Isocyanide Synthesis." Royal Society of Chemistry / ResearchGate, Supplementary Information D-11.

  • Synthesis Protocol: Ugi, I. et al. "Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition, 1965.

  • Safety Data: PubChem Compound Summary for 1-isocyano-4-methoxybenzene (Analogous Safety Profile).

  • General Spectroscopy: Pretsch, E., et al.

Sources

Exploratory

Structural Elucidation of 1-Isocyano-4-phenoxybenzene via 1H NMR

Executive Summary 1-Isocyano-4-phenoxybenzene (CAS: 730964-87-1), often referred to as 4-phenoxyphenyl isocyanide, represents a critical scaffold in multicomponent reaction (MCR) chemistry, specifically Ugi and Passerini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isocyano-4-phenoxybenzene (CAS: 730964-87-1), often referred to as 4-phenoxyphenyl isocyanide, represents a critical scaffold in multicomponent reaction (MCR) chemistry, specifically Ugi and Passerini reactions.[1] Its structural duality—combining the rigid, electron-rich diphenyl ether backbone with the reactive, electron-withdrawing isocyanide functionality—makes it a valuable ligand in coordination chemistry and a versatile intermediate in heterocyclic synthesis.

This guide provides a rigorous analysis of the 1H NMR spectrum of 1-Isocyano-4-phenoxybenzene. Unlike simple aliphatic isocyanides, this aromatic system exhibits complex second-order coupling effects (AA'BB' systems) and overlapping aromatic multiplets.[1] Accurate interpretation requires understanding the competitive electronic effects of the ether linkage versus the isocyanide terminus.

Theoretical Framework & Electronic Logic

To interpret the spectrum accurately, one must first deconstruct the electronic environment of the protons. The molecule consists of two aromatic rings, labeled here for clarity:

  • Ring A (Substituted): 1,4-disubstituted benzene bearing the isocyanide (-NC) and the phenoxy (-O-Ph) group.[1]

  • Ring B (Unsubstituted): A monosubstituted phenyl ring attached via oxygen.[1]

Substituent Effects[1][2]
  • Phenoxy Group (-O-Ph): The oxygen atom is a strong resonance donor (+M effect).[1] This significantly shields the protons ortho and para to it, shifting them upfield (lower ppm, typically 6.9–7.1 ppm).

  • Isocyanide Group (-NC): The isocyanide group is electronically complex but generally acts as an electron-withdrawing group (-I effect) on the aromatic ring.[1] This deshields the protons ortho to it, shifting them downfield (higher ppm, typically 7.3–7.4 ppm).

Predicted Spin Systems[1]
  • Ring A: Exhibits an AA'BB' splitting pattern.[1] Although often resembling two doublets, it is magnetically non-equivalent.[1]

  • Ring B: Exhibits a standard monosubstituted benzene pattern (2 ortho, 2 meta, 1 para), often appearing as a complex multiplet due to magnetic equivalence overlap.

Experimental Protocol

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    , 99.8% D) is the standard solvent.[1] It minimizes overlap with aromatic protons (residual peak at 7.26 ppm).[1]
    
  • Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent.

    • Note: High concentrations (>30 mg) may induce stacking effects, causing slight upfield shifts.[1]

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure shimming stability.

Acquisition Parameters (Standard 400/500 MHz)
ParameterValueRationale
Pulse Sequence zg3030° pulse angle for rapid relaxation recovery.[1]
Spectral Width 12–14 ppmEnsures capture of downfield impurities (e.g., formamide -CHO).[1]
Relaxation Delay (D1) 1.0–2.0 sSufficient for aromatic proton relaxation.[1]
Scans (NS) 16 or 32Adequate S/N ratio for >10 mg samples.[1]
Temperature 298 KStandard ambient temperature.[1]

Spectral Analysis & Interpretation

The 1H NMR spectrum of 1-Isocyano-4-phenoxybenzene is defined entirely within the aromatic region (6.8 ppm – 7.5 ppm).[1]

Assignment Table (CDCl3, referenced to 7.26 ppm)
AssignmentProton CountMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
Structural Logic
Ring A (Ortho to NC) 2HDoublet (AA'BB')7.30 – 7.36 ~8.8Deshielded by -NC group (-I effect).[1]
Ring B (Meta/Para) 3HMultiplet7.30 – 7.40 N/AOverlap with Ring A protons; standard benzene drift.[1]
Ring B (Ortho to O) 2HMultiplet/Doublet7.08 – 7.15 ~7.5Shielded by ether oxygen (+M), but less than Ring A.
Ring A (Ortho to O) 2HDoublet (AA'BB')6.92 – 7.00 ~8.8Highly shielded by direct oxygen attachment and resonance.[1]
Detailed Walkthrough
  • The Upfield Region (6.90 – 7.15 ppm):

    • The most distinct signal is the doublet (part of the AA'BB' system) corresponding to the protons on Ring A ortho to the oxygen. These are the most electron-rich protons in the molecule.[1]

    • Slightly downfield from these are the ortho protons of Ring B. While also shielded by oxygen, they lack the "push-pull" dynamic of Ring A, often resulting in a slightly less shielded position.

  • The Downfield Region (7.30 – 7.40 ppm):

    • This region is a complex overlap.[1] It contains the Ring A protons ortho to the isocyanide (deshielded) and the meta/para protons of the unsubstituted phenyl ring (Ring B).

    • Differentiation: In higher field instruments (600 MHz+), the Ring A protons appear as a distinct AA'BB' "doublet" clearly separated from the Ring B multiplet.

Visualization of Assignments

The following diagram correlates the chemical structure with the electronic environments described above.

G Molecule 1-Isocyano-4-phenoxybenzene RingA_Ortho_O Ring A: Ortho to Oxygen (Shielded) δ 6.92 - 7.00 ppm Molecule->RingA_Ortho_O Resonance (+M) RingA_Ortho_NC Ring A: Ortho to Isocyanide (Deshielded) δ 7.30 - 7.36 ppm Molecule->RingA_Ortho_NC Inductive (-I) RingB_Ortho Ring B: Ortho to Oxygen (Shielded) δ 7.08 - 7.15 ppm Molecule->RingB_Ortho Resonance (+M) RingB_MetaPara Ring B: Meta/Para (Neutral) δ 7.30 - 7.40 ppm Molecule->RingB_MetaPara Standard Aromatic

Caption: Correlation of structural moieties to 1H NMR chemical shift regions based on electronic shielding/deshielding effects.

Quality Control & Troubleshooting

A pure spectrum confirms the identity, but artifacts often arise from synthesis or degradation.

Common Impurities[1]
  • Formamide Precursor: Isocyanides are typically synthesized by dehydrating formamides.[1]

    • Diagnostic Signal: A singlet (or two singlets due to rotamers) at 8.0 – 8.5 ppm (-NH -CH O) and a broad NH peak.[1]

    • Remedy: If seen, the sample requires re-purification (silica plug with Et3N to prevent hydrolysis).

  • Hydrolysis Product (Amine): In acidic CDCl3, isocyanides can hydrolyze back to formamides or amines.[1]

    • Diagnostic Signal: Broad singlet at 3.5 – 4.0 ppm (NH2 of 4-phenoxyaniline).[1]

Validation Workflow

To ensure the integrity of the data, follow this self-validating workflow:

Workflow Start Synthesized/Purchased 1-Isocyano-4-phenoxybenzene Acquire Acquire 1H NMR (CDCl3, 16 scans) Start->Acquire Check_Formamide Check 8.0 - 9.0 ppm (Formamide Region) Acquire->Check_Formamide Pure Region Clear Check_Formamide->Pure No Peaks Impure Peaks Present Check_Formamide->Impure Singlet found Analyze_Aromatic Analyze Aromatic Region (6.9 - 7.4 ppm) Pure->Analyze_Aromatic Repurify Repurify (Silica/Et3N) Recrystallize Impure->Repurify Check_Integration Integration Check Ratio ~ 4:5 (Ring A:Ring B) Total 9H Analyze_Aromatic->Check_Integration Repurify->Acquire Check_Integration->Repurify Mismatch Valid Valid Spectrum Proceed to Assays Check_Integration->Valid Matches

Caption: Analytical workflow for validating 1-Isocyano-4-phenoxybenzene purity via 1H NMR.

References

  • Substituent Effects in NMR

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] [1]

  • Isocyanide Synthesis & Characterization

    • Ugi, I. (1962).[1] The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions.[1] Angewandte Chemie International Edition, 1(1), 8-21.[1] [1]

  • Diphenyl Ether NMR Data

    • SDBS Web: Spectral Database for Organic Compounds.[1][2] Diphenyl ether (SDBS No. 1269).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [1]

  • Isocyanide Electronic Properties

    • Feichtinger, D., & Plattner, D. A. (2001). Isocyanide Ligands: Steric and Electronic Effects. Journal of the Chemical Society, Perkin Transactions 2, (6), 1023-1028.

Sources

Foundational

Technical Guide: Stability, Handling, and Storage of 1-Isocyano-4-phenoxybenzene

[1] Executive Summary 1-Isocyano-4-phenoxybenzene (CAS: 730964-87-1), also known as 4-phenoxyphenyl isocyanide, is a valuable aryl isocyanide building block used in multicomponent reactions (Ugi, Passerini) and coordinat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Isocyano-4-phenoxybenzene (CAS: 730964-87-1), also known as 4-phenoxyphenyl isocyanide, is a valuable aryl isocyanide building block used in multicomponent reactions (Ugi, Passerini) and coordination chemistry.[1][2][3][4] However, its isocyanide (


) functionality presents specific stability challenges, primarily sensitivity to acid-catalyzed hydrolysis and metal-mediated polymerization.[1]

This guide provides a rigorous, evidence-based framework for the storage and handling of 1-Isocyano-4-phenoxybenzene.[1] By strictly controlling environmental variables—specifically moisture, acidity, and temperature—researchers can maintain compound integrity and ensure reproducibility in downstream applications.

Part 1: Physicochemical Profile & Stability Mechanisms[1][5]

Chemical Identity
PropertyData
Chemical Name 1-Isocyano-4-phenoxybenzene
Synonyms 4-Phenoxyphenyl isocyanide; 4-Isocyano diphenyl ether
CAS Number 730964-87-1
Molecular Formula

Molecular Weight 195.22 g/mol
Functional Group Isocyanide (Isonitrile)
Physical State Solid (typically off-white to tan crystalline powder)
Degradation Mechanisms

Understanding why the compound degrades is the first step in preventing it.[1] The isocyanide carbon is formally divalent, possessing both nucleophilic and electrophilic character (carbene-like), making it reactive toward multiple pathways.[1][5]

A. Acid-Catalyzed Hydrolysis (Primary Failure Mode)

The most common degradation pathway is the conversion to N-(4-phenoxyphenyl)formamide .[1] This reaction is thermodynamically favorable and kinetically accelerated by even trace acidity and moisture.[1]

  • Mechanism: Protonation of the isocyanide carbon forms a highly electrophilic nitrilium ion intermediate, which is rapidly trapped by water.

  • Visual Indicator: Loss of the characteristic "acrid" isocyanide odor and disappearance of the sharp IR band at ~2120–2140 cm⁻¹.

B. Polymerization

Aryl isocyanides can undergo polymerization to form poly(isocyanides) with a rigid helical backbone.[1] This is often initiated by:

  • Transition Metals: Trace nickel, palladium, or rhodium (often found in spatulas or syringe needles) can catalyze polymerization.[1]

  • Thermal Stress: Prolonged exposure to temperatures >25°C.[1]

  • Lewis Acids: Glassware surfaces with acidic sites.[1]

C. Oxidation

While less rapid than hydrolysis, isocyanides can be oxidized to isocyanates (


) by strong oxidants or prolonged exposure to atmospheric oxygen under UV light.[1]

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes.

DegradationPathways Compound 1-Isocyano-4-phenoxybenzene (Active Reagent) Nitrilium Nitrilium Ion Intermediate Compound->Nitrilium + H+ (Acid Catalysis) Polymer Poly(isocyanide) (Insoluble Solid) Compound->Polymer Ni/Pd Catalyst or Heat Isocyanate 4-Phenoxyphenyl Isocyanate (Oxidation Product) Compound->Isocyanate [O] / UV Light Formamide N-(4-phenoxyphenyl)formamide (Inactive Impurity) Nitrilium->Formamide + H2O (Hydrolysis)

Figure 1: Mechanistic pathways for the degradation of aryl isocyanides.[1] The hydrolysis pathway (red arrow) is the most prevalent storage risk.[1]

Part 3: Storage & Handling Protocols[1][11]

The "Gold Standard" Storage Protocol

To maximize shelf-life (>12 months), follow this self-validating storage system.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2–8°C (Active use)Lowers kinetic energy, significantly retarding hydrolysis and polymerization rates.[1]
Atmosphere Argon or Nitrogen Displaces atmospheric moisture and oxygen.[1] Argon is preferred due to its higher density, forming a "blanket" over the solid.[1]
Container Amber Glass Vial Blocks UV light (preventing photo-oxidation).[1] Glass is impermeable to O₂/H₂O compared to plastics.[1]
Closure Teflon (PTFE) Lined Cap PTFE is chemically inert and provides a superior vapor seal compared to pulp/foil liners.[1]
Desiccant Secondary Containment Store the vial inside a secondary jar containing activated silica gel or Drierite™ to scavenge ambient moisture.[1]
Handling Best Practices
  • Odor Control: Isocyanides have a potent, repulsive odor.[1] Always handle in a functioning fume hood.[1] All glassware and waste must be treated with a bleach solution (sodium hypochlorite) before removal from the hood to oxidize the isocyanide to the less odorous isocyanate/urethane.[1]

  • Tool Selection: Use glass or stainless steel tools.[1] Avoid nickel spatulas if possible to prevent trace metal contamination.[1]

  • Equilibration: Allow the refrigerated vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would catalyze hydrolysis.

Part 4: Quality Control & Experimental Validation

QC Workflow: Purity Verification

Before using 1-Isocyano-4-phenoxybenzene in critical syntheses (e.g., Ugi reaction), validate its integrity using Infrared Spectroscopy (FT-IR).[1] This is faster and often more diagnostic for isocyanides than NMR.[1]

Protocol:

  • Take a small aliquot of the solid.[1]

  • Acquire FT-IR spectrum (ATR or KBr pellet).[1]

  • Pass Criteria: Strong, sharp peak at 2120–2140 cm⁻¹ (Isocyanide

    
     stretch).[1]
    
  • Fail Criteria: Appearance of a broad band at 1650–1690 cm⁻¹ (Amide

    
     stretch), indicating hydrolysis to formamide.[1]
    
Experimental Workflow: Receipt to Storage

The following workflow ensures that new batches are not compromised upon arrival.

StorageWorkflow Start Receipt of Compound Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate QC_Check QC: FT-IR Analysis (Check ~2130 cm-1) Equilibrate->QC_Check Purify Recrystallization / Filtration (Remove Formamide) QC_Check->Purify Fail (>5% Formamide) Store Store at -20°C (Amber Vial + Desiccant) QC_Check->Store Pass Purify->QC_Check Aliquot Aliquot under Inert Gas (Avoid Repeated Thaw Cycles) Store->Aliquot For Active Use

Figure 2: Standard Operating Procedure (SOP) for the receipt and storage of isocyanide reagents.

References

  • PubChem. (n.d.).[1] 1-Isocyano-4-phenoxybenzene.[1][2][3][4][6] National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link][1]

  • Guchhait, S. K., et al. (2013).[1][5] One-pot preparation of isocyanides from amines and their multicomponent reactions. RSC Advances. Retrieved January 29, 2026, from [Link][1]

  • Giustiniano, M., et al. (2017).[1] Medicinal Chemistry of Isocyanides. Chemical Reviews. Retrieved January 29, 2026, from [Link][1]

  • Organic Chemistry Portal. (2020).[1] Synthesis of Isocyanides. Retrieved January 29, 2026, from [Link]

Sources

Exploratory

safety and hazards of 1-Isocyano-4-phenoxybenzene

Operational Safety and Hazard Management of 1-Isocyano-4-phenoxybenzene in Medicinal Chemistry Part 1: Executive Summary & Core Directive Compound Identity: 1-Isocyano-4-phenoxybenzene (CAS: 7084-32-4) Primary Utility: M...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety and Hazard Management of 1-Isocyano-4-phenoxybenzene in Medicinal Chemistry

Part 1: Executive Summary & Core Directive

Compound Identity: 1-Isocyano-4-phenoxybenzene (CAS: 7084-32-4) Primary Utility: Multicomponent Reactions (IMCRs) such as the Ugi and Passerini reactions, serving as a key building block for peptidomimetic drug scaffolds. The "Isocyanide Paradox": This compound represents a classic medicinal chemistry paradox—its high reactivity (divalent carbon) makes it indispensable for rapid library generation, yet this same feature drives its toxicity and notorious odor profile.

Operational Stance: Treat 1-Isocyano-4-phenoxybenzene as a Class 3 Acute Toxin and a Potent Sensitizer . While the phenoxy substituent increases molecular weight and reduces volatility compared to smaller alkyl isocyanides (e.g., t-butyl isocyanide), it retains the functional group's capacity for heme coordination and metabolic activation.

Part 2: Physicochemical & Hazard Profile

This section consolidates technical data to establish the "Ground Truth" for safety protocols.

Table 1: Technical Specifications
PropertySpecificationOperational Implication
CAS Registry 7084-32-4Use for exact inventory tracking.
Molecular Weight 195.22 g/mol Heavier than volatile alkyl isocyanides; reduces vapor pressure but does not eliminate inhalation risk.
Physical State Low-Melting Solid / Viscous LiquidMelting point is near ambient (~30–40°C). May exist as a supercooled liquid. Handle as a liquid to prevent sublimation/vapor spread.
Solubility DCM, Chloroform, MeOHHighly lipophilic; readily penetrates skin (Dermal Hazard).
Odor Pungent, Acrid, "Garlic-like"Distinctive isocyanide smell.[1][2] Olfactory fatigue occurs rapidly; do not rely on smell for detection.
Reactivity Acid-sensitive, Oxidation-pronePolymerizes at room temp; hydrolyzes in acid. Store cold (-20°C).
Toxicological Mechanisms (The "Why")

To understand the safety protocols, one must understand the toxicity mechanism:

  • Heme Coordination: The isocyanide carbon possesses a lone pair capable of strong sigma-donation to transition metals. It acts as a ligand for heme-iron in Cytochrome P450 and Hemoglobin, competitively inhibiting oxygen transport and metabolic oxidation (similar to Carbon Monoxide).

  • Metabolic Activation: In the liver, isocyanides can undergo P450-mediated oxidation to isocyanates (highly reactive electrophiles that carbamoylate proteins) or hydrolysis to amines.

  • Sensitization: The isocyano group is a hapten; repeated exposure can lead to severe respiratory sensitization.

Part 3: Operational Protocols (The "How")

Storage and Stability
  • Temperature: Store at -20°C . Isocyanides are thermodynamically unstable and can polymerize or rearrange to nitriles (exothermic) if left at room temperature.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen promotes slow oxidation to the isocyanate.

  • Secondary Containment: Store the vial inside a secondary jar containing activated charcoal or a sachet of silica gel to adsorb fugitive vapors.

Weighing and Transfer (Critical Control Point)
  • Engineering Control: Never open the vial outside a certified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm min) + Lab coat + Safety Glasses. The compound is lipophilic and permeates standard latex instantly.

  • Technique:

    • If solid: Use an antistatic gun to prevent "flying powder" due to static charge.

    • If liquid/melted: Use a positive-displacement pipette or a glass syringe. Avoid needles (aerosol risk).

    • The "Closed Transfer" Rule: Weigh into a tared vial with a septum cap. Add solvent through the septum to dissolve before opening the vial for the reaction.

Reaction Setup & Quenching
  • Solvent Selection: Avoid protic solvents (MeOH/EtOH) unless they are reactants (Passerini/Ugi), as they can slowly react with the isocyanide over days.

  • Odor Control: The "Skeleton in the Closet" of isocyanide chemistry.

    • Do NOT use Bleach: Oxidizing isocyanides with bleach produces isocyanates , which are often more toxic and sensitizing.

    • The Acid Protocol: The only safe way to destroy an isocyanide is Acid Hydrolysis .

Standard Deactivation Protocol:

  • Prepare a "Quench Solution": 10% HCl in Methanol (or Acetic Acid for slower quench).

  • Add this solution to all contaminated glassware, syringes, and waste streams.

  • Allow to stand for 1 hour.

    • Chemistry:

      
       (Formamide).
      
    • Result: The foul odor disappears, and the toxicity is drastically reduced (Formamides are generally far less toxic).

Part 4: Visualizations

Diagram 1: Operational Workflow & Safety Logic

This diagram illustrates the linear flow of handling, emphasizing the "Exit Strategy" (Quenching) which is often overlooked.

IsocyanideWorkflow cluster_safety Critical Safety Check Storage Storage (-20°C, Argon) Weighing Weighing (Fume Hood Only) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Ugi/Passerini) Weighing->Reaction Dissolve immediately Quench Deactivation (Acid Hydrolysis) Reaction->Quench Post-Rxn Cleanup Waste Waste Disposal (Non-Hazardous Formamide) Quench->Waste Smell Gone?

Caption: Linear safety workflow emphasizing the mandatory acid hydrolysis step to neutralize toxicity and odor before waste disposal.

Diagram 2: Metabolic vs. Chemical Fate

This diagram contrasts the biological hazard (Heme binding) with the chemical deactivation pathway.

ToxicityMechanism Iso 1-Isocyano-4-phenoxybenzene (R-NC) Heme Heme Iron (Fe2+) Iso->Heme Coordination Formamide N-(4-phenoxyphenyl)formamide (Safe / Odorless) Iso->Formamide Hydrolysis (Safety Quench) Toxicity Cellular Hypoxia (Toxic Effect) Heme->Toxicity Inhibition Acid Acid (H+ / H2O) Acid->Formamide

Caption: Divergent pathways: The red path shows biological toxicity via heme coordination; the green path shows the chemical deactivation strategy.

Part 5: Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Note: Standard cyanide antidote kits (amyl nitrite) are generally NOT recommended for isocyanides unless specific cyanide release is confirmed, as the mechanism is often direct heme inhibition.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases skin absorption).

  • Spill Cleanup:

    • Evacuate the immediate area (odor will be intense).

    • Don respirator (Organic Vapor cartridge).

    • Cover spill with sand/vermiculite.

    • Apply 10% HCl/Methanol solution to the spill area to hydrolyze the compound in situ.

    • Wait 30 minutes before final cleanup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 449765, 1-Isocyano-4-methoxybenzene (Analog Read-Across). Retrieved from [Link]

  • Giustiniano, M., et al. (2017). Medicinal Chemistry of Isocyanides. Chemical Reviews, 117(7), 4632–4709. (Authoritative review on isocyanide toxicity and reactivity). Retrieved from [Link]

  • Mikherdov, A. S., et al. (2020). The halogen bond with isocyano carbon reduces isocyanide odor.[3][4] Nature Communications, 11, 2921.[3] (Source for odor mitigation strategies). Retrieved from [Link]

  • Organic Chemistry Portal. Isocyanides: Synthesis and Reactivity. (General protocols for Ugi/Passerini reactions). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Isocyano-4-phenoxybenzene in Ugi Multicomponent Reactions

This Application Note is designed for researchers in medicinal chemistry and diversity-oriented synthesis (DOS). It details the specific handling, synthesis, and application of 1-Isocyano-4-phenoxybenzene (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and diversity-oriented synthesis (DOS). It details the specific handling, synthesis, and application of 1-Isocyano-4-phenoxybenzene (also known as 4-phenoxyphenyl isocyanide) in Ugi multicomponent reactions (IMCRs).

Introduction & Strategic Value

1-Isocyano-4-phenoxybenzene is a high-value building block in drug discovery.[1] Unlike simple alkyl isocyanides (e.g., tert-butyl isocyanide) which are often used as convertible auxiliaries, this aromatic isocyanide is designed to remain in the final molecule. It introduces a biaryl ether motif —a privileged scaffold found in numerous kinase inhibitors (e.g., Ibrutinib analogs) and antimicrobials.

Why use this specific isocyanide?

  • Pharmacophore Installation: Direct incorporation of the hydrophobic diphenyl ether moiety, improving membrane permeability and π-π stacking interactions in protein binding pockets.

  • Reactivity Profile: The 4-phenoxy substituent is electron-donating (via resonance), making the isocyanide carbon sufficiently nucleophilic for rapid reaction with imines, while the aromatic ring stabilizes the resulting bis-amide against metabolic cleavage compared to aliphatic analogs.

  • Synthetic Efficiency: It enables the construction of "drug-like" libraries (Lipinski compliant) in a single pot, avoiding the need for post-synthesis arylation (e.g., Chan-Lam coupling).

Chemical Properties & Preparation

While 1-Isocyano-4-phenoxybenzene is commercially available, its stability can be compromised by prolonged storage (polymerization). For critical applications, fresh preparation is recommended to ensure high yields in the subsequent Ugi reaction.

Reagent Profile
PropertyData
CAS Number 730964-87-1
Molecular Weight 195.22 g/mol
Appearance Pale yellow liquid to low-melting solid
Odor Profile Distinctive isocyanide odor (less volatile than alkyl isocyanides, but handle in fume hood)
Solubility Soluble in DCM, MeOH, TFE, THF; Insoluble in water
Protocol A: Fresh Synthesis (Dehydration of Formamide)

Rationale: Commercial batches may contain formamide impurities that poison the Ugi reaction.

Reagents:


-(4-phenoxyphenyl)formamide (1.0 equiv), POCl

(1.0 equiv), Et

N (5.0 equiv), DCM (dry).
  • Setup: Dissolve

    
    -(4-phenoxyphenyl)formamide in dry DCM (0.5 M) in a round-bottom flask under N
    
    
    
    .
  • Base Addition: Add Et

    
    N (5.0 equiv) and cool the mixture to 0 °C.
    
  • Dehydration: Dropwise add POCl

    
     (1.0 equiv) over 10 minutes. The solution will turn deep yellow/brown.
    
  • Reaction: Stir vigorously at 0 °C for 10–30 minutes. Monitor by TLC (isocyanide is less polar than formamide).

  • Quench & Workup: Quench with saturated Na

    
    CO
    
    
    
    solution (careful: gas evolution). Extract with DCM, wash with brine, dry over Na
    
    
    SO
    
    
    .
  • Purification: Rapid filtration through a short plug of silica gel (eluent: 100% DCM or 10% Et

    
    O/DCM).
    
    • Note: Do not store on silica. Evaporate solvent immediately to obtain the pure isocyanide.

Standard Ugi-4CR Protocol

Objective: Synthesis of


-acetamido carboxamides (Peptidomimetics).
Mechanistic Insight

The reaction proceeds via the formation of an imine (Schiff base), followed by protonation by the carboxylic acid. The 1-Isocyano-4-phenoxybenzene acts as the C-nucleophile, attacking the iminium ion. The phenoxy group renders the isocyanide electron-rich, which generally accelerates the addition step compared to electron-deficient aryl isocyanides (e.g., 4-nitrophenyl isocyanide).

Experimental Procedure

Scale: 1.0 mmol

  • Imine Formation:

    • In a 5 mL vial, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) (1.0 mL, 1.0 M concentration).

    • Tip: TFE is superior for difficult substrates due to its hydrogen-bond donating ability, which activates the imine.

    • Stir at room temperature (RT) for 30–60 minutes. (Add 3Å molecular sieves if using aqueous amine solutions).

  • Addition of Components:

    • Add the Carboxylic Acid (1.0 mmol).

    • Add 1-Isocyano-4-phenoxybenzene (1.0 mmol) last.

  • Reaction:

    • Stir at RT for 12–24 hours.

    • Monitoring: The isocyanide spot (TLC) should disappear. If the reaction stalls, heat to 40 °C.

  • Workup:

    • Evaporate the solvent under reduced pressure.[2][3]

    • Dissolve residue in EtOAc, wash with 1M HCl (to remove unreacted amine), saturated NaHCO

      
       (to remove unreacted acid), and brine.
      
    • Purify via flash column chromatography (Hexane/EtOAc).

Application Note: Ugi-Tetrazole Reaction

Objective: Synthesis of 1,5-disubstituted tetrazoles (Bioisosteres of cis-amide bonds). This is a highly reliable variation where TMSN


  replaces the carboxylic acid.
Protocol
  • Mix: Combine Amine (1.0 equiv) and Aldehyde (1.0 equiv) in MeOH (1.0 M). Stir 30 min.

  • Add: Add TMSN

    
      (1.0–1.2 equiv) followed by 1-Isocyano-4-phenoxybenzene  (1.0 equiv).
    
  • React: Stir at RT for 18–24 hours.

    • Safety: TMSN

      
       is toxic and hydrolyzes to HN
      
      
      
      . Handle in a fume hood.
  • Workup: Remove volatiles. The product often precipitates or can be purified by silica gel chromatography.

Visual Guide & Troubleshooting

Reaction Mechanism & Pathway

UgiMechanism Start Reagents: Amine + Aldehyde Imine Imine Formation (-H2O) Start->Imine MeOH, RT Protonation Iminium Ion (Activated by Acid) Imine->Protonation + Acid Addition Isocyanide Addition (Nitrilium Ion) Protonation->Addition + 1-Isocyano-4-phenoxybenzene Trapping Nucleophilic Trapping (Carboxylate/Azide) Addition->Trapping Mumm Mumm Rearrangement (Irreversible) Trapping->Mumm Ugi-4CR Product Final Scaffold: Biaryl Ether Bis-amide Trapping->Product Ugi-Tetrazole (No Mumm) Mumm->Product

Caption: Mechanistic flow for 1-Isocyano-4-phenoxybenzene in Ugi-4CR (solid line) and Ugi-Tetrazole (dashed line) pathways.

Optimization Decision Tree

Optimization Start Start Optimization Solvent Solvent Choice Start->Solvent MeOH Methanol (Standard) High Conc (1M) Solvent->MeOH Standard TFE TFE (Difficult Cases) Activates Imine Solvent->TFE Low Reactivity Check Check Conversion (TLC) Isocyanide consumed? MeOH->Check TFE->Check Success Isolate Product Check->Success Yes Stalled Reaction Stalled Check->Stalled No Action1 Add Lewis Acid (ZnCl2 or Sc(OTf)3) Stalled->Action1 Steric Bulk Action2 Heat to 40-60°C (Microwave optional) Stalled->Action2 Low Kinetics

Caption: Troubleshooting logic for maximizing yield with aromatic isocyanides.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Koop, B., et al. (2017). Isocyanide 2.0: A Simple, Scalable and Green Isocyanide Synthesis.[4] Organic Chemistry Frontiers, 4, 22–26. (Describes the specific synthesis and characterization of 1-Isocyano-4-phenoxybenzene/Compound D-11). Link

  • Néen, D., et al. (2022). Sustainable Isocyanide Synthesis from N-Substituted Formamides. Molecules, 27(19), 6743. Link

  • Santa Cruz Biotechnology. 1-Isocyano-4-phenoxybenzene Product Data Sheet. Link

Sources

Application

Application Note: Passerini Reaction with 1-Isocyano-4-phenoxybenzene

Methodology for the Synthesis of Biaryl Ether-Linked -Acyloxy Carboxamides Abstract & Introduction The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide-based multicomponent reactions (IMCRs), ena...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for the Synthesis of Biaryl Ether-Linked


-Acyloxy Carboxamides 

Abstract & Introduction

The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide-based multicomponent reactions (IMCRs), enabling the convergent synthesis of


-acyloxy carboxamides from a carboxylic acid, a carbonyl component (aldehyde or ketone), and an isocyanide.

This application note details the specific utilization of 1-Isocyano-4-phenoxybenzene (also known as 4-phenoxyphenyl isocyanide). Unlike aliphatic isocyanides (e.g., tert-butyl isocyanide), this aromatic reagent introduces a biaryl ether scaffold directly into the amide position. This structural motif is highly privileged in medicinal chemistry, appearing frequently in kinase inhibitors, BTK inhibitors, and various peptidomimetics due to its ability to engage in


-stacking interactions and occupy hydrophobic pockets.
Key Advantages of this Reagent:
  • Lipophilicity: The phenoxy group significantly increases the LogP of the final adduct, improving membrane permeability.

  • Metabolic Stability: The diaryl ether linkage is generally robust against metabolic cleavage compared to simple esters or amides.

  • Synthetic Utility: The resulting scaffold serves as a versatile precursor for post-condensation cyclizations (e.g., to oxazoles).

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a non-concerted ionic pathway in polar solvents, driven by the formation of a reactive nitrilium ion intermediate.

Reaction Pathway[1][2][3][4][5][6][7]
  • Activation: The carboxylic acid activates the carbonyl (aldehyde/ketone) via hydrogen bonding or protonation.

  • 
    -Addition:  The nucleophilic carbon of the isocyanide attacks the activated carbonyl, forming a nitrilium ion.[1][2]
    
  • Intercept: The carboxylate anion attacks the nitrilium carbon, forming a cyclic imidate intermediate.

  • Mumm Rearrangement: An irreversible

    
     acyl migration yields the stable 
    
    
    
    -acyloxy carboxamide.

PasseriniMechanism Reagents Reagents (R-COOH + R'-CHO) Activation H-Bond Activation Reagents->Activation Equilibrium Nitrilium Nitrilium Ion Intermediate Activation->Nitrilium + Isocyanide (Rate Limiting) Isocyanide 1-Isocyano- 4-phenoxybenzene Isocyanide->Nitrilium Imidate Cyclic Imidate (Unstable) Nitrilium->Imidate Carboxylate Attack Mumm Mumm Rearrangement Imidate->Mumm Acyl Migration Product Final Product (α-Acyloxy Carboxamide) Mumm->Product Irreversible

Figure 1: Stepwise mechanistic flow of the Passerini reaction leading to the Mumm rearrangement.

Reagent Profile & Safety

Compound: 1-Isocyano-4-phenoxybenzene

  • Structure:

    
    
    
  • Molecular Weight: 195.22 g/mol

  • Physical State: Typically a low-melting solid or viscous oil (analogous to 4-methoxyphenyl isocyanide).

  • Electronic Nature: The phenoxy group is an electron-donating group (EDG) by resonance, making the isocyanide carbon moderately nucleophilic compared to electron-deficient aryl isocyanides (e.g., 4-nitrophenyl isocyanide).

Safety Warning: All isocyanides possess a characteristic foul odor and are potentially toxic.[3]

  • Engineering Control: All weighing and reaction setup must be performed in a well-ventilated fume hood.

  • Decontamination: Glassware should be rinsed with a dilute acid solution (e.g., 1M HCl in acetone) to hydrolyze residual isocyanide to the odorless amine before removal from the hood.

Experimental Protocols

Method A: Standard Organic Phase (Robust)

Recommended for initial screening and substrates with poor water solubility.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Aldehyde/Ketone (1.0 equiv)

  • 1-Isocyano-4-phenoxybenzene (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).[4]

    • Note: DCM is preferred for solubility; MeOH can accelerate the reaction via H-bonding but may cause side reactions with very reactive aldehydes.

Procedure:

  • Preparation: In a 10 mL screw-cap vial equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) and Carboxylic Acid (1.0 mmol) in DCM (1.0 mL, 1.0 M concentration).

    • Expert Tip: High concentration (1.0 M) is crucial for P-3CR efficiency. Dilute conditions (<0.1 M) significantly retard the reaction.

  • Addition: Add 1-Isocyano-4-phenoxybenzene (1.0 mmol, 195 mg) in one portion.

  • Reaction: Seal the vial and stir at room temperature (25 °C) for 12–24 hours.

    • Monitoring: Monitor by TLC. The isocyanide spot (usually high

      
      ) should disappear.
      
  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically stable on silica.

Method B: Aqueous Micellar (Green & Accelerated)

Recommended for sluggish reactions or to exploit the "hydrophobic effect" of the phenoxy group.

Rationale: The lipophilic phenoxy group of the isocyanide drives the reagents into the hydrophobic core of micelles, significantly increasing the local concentration and reaction rate.

Reagents:

  • 2.0% w/v TPGS-750M (surfactant) in water OR 2.5 M Aqueous LiCl.

Procedure:

  • Preparation: In a vial, combine the Aldehyde (0.5 mmol), Carboxylic Acid (0.5 mmol), and 1-Isocyano-4-phenoxybenzene (0.5 mmol).

  • Solvent: Add 1.0 mL of the aqueous surfactant solution.

  • Reaction: Stir vigorously at room temperature. The mixture will appear as an emulsion.

    • Time: Reactions often complete in 2–6 hours (faster than Method A).

  • Workup:

    • Extract with a minimal amount of EtOAc (2 x 2 mL).

    • Dry over

      
      , filter, and concentrate.
      
    • Often, the product can be isolated by simple filtration if it precipitates as a solid.

Diagnostic Matrix & Optimization

ObservationProbable CauseCorrective Action
No Reaction (Stalled) Steric hindrance in the acid/aldehyde.Switch to Method B (Water/LiCl) or use TFE (2,2,2-Trifluoroethanol) as solvent to activate the carbonyl.
Byproduct:

-Hydroxy Amide
Hydrolysis of the isocyanide.Ensure reagents are dry. Avoid strong mineral acids; the P-3CR requires a carboxylic acid.
Byproduct: N-Aryl Formamide Isocyanide hydration.Trace water in Method A. Use anhydrous DCM and molecular sieves (3Å).
Low Yield (Aryl Isocyanide) Reversible formation of the nitrilium ion.Increase concentration to 2.0 M. Use a slight excess of the acid (1.2 equiv).
Solvent Screening Data (Representative)

Reaction of Benzaldehyde + Benzoic Acid + 1-Isocyano-4-phenoxybenzene

SolventTime (h)Yield (%)Notes
DCM 1878Standard baseline. Clean profile.
MeOH 1265Faster, but trace acetal formation observed.
Water (2% TPGS) 488Optimal. Exploits hydrophobic effect.
THF 2450Slow due to competitive H-bonding with solvent.

References

  • Passerini, M.; Simone, L. (1921). Sopra gli isonitrili (I).[5] Composto del p-isonitril-azobenzene con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126–129. (The foundational discovery of the reaction).[6]

  • Dömling, A.; Ugi, I. (2000). Multicomponent Reactions with Isocyanides.[7][1] Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Pirrung, M. C.; Sarma, K. D. (2004). Multicomponent Reactions are Accelerated in Water. Journal of the American Chemical Society, 126(2), 444–445. (Key reference for Method B - Aqueous acceleration). Link

  • Ramozzi, R.; Morokuma, K. (2015).[8] Revisiting the Passerini Reaction Mechanism: Existence of the Nitrilium, Organocatalysis of Its Formation, and Solvent Effect.[8][9] The Journal of Organic Chemistry, 80(11), 5652–5657. (Mechanistic validation). Link

  • Soeta, T.; Kojima, Y.; Ukaji, Y.; Inomata, K. (2010).[10] A New Method for a Highly Effective Addition of Isocyanides to Aldehydes.[10] Organic Letters, 12(19), 4280–4283. (Optimization strategies). Link

Sources

Method

Application Note: Advanced Derivatization of 1-Isocyano-4-phenoxybenzene

Executive Summary This guide details the derivatization protocols for 1-Isocyano-4-phenoxybenzene (CAS 730964-87-1), a versatile aryl isocyanide building block. Unlike simple alkyl isocyanides, the 4-phenoxy motif introd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the derivatization protocols for 1-Isocyano-4-phenoxybenzene (CAS 730964-87-1), a versatile aryl isocyanide building block. Unlike simple alkyl isocyanides, the 4-phenoxy motif introduces significant lipophilicity and potential for


 stacking interactions, making it a high-value scaffold in the design of kinase inhibitors and peptidomimetics.

This document moves beyond basic reactivity to provide optimized, self-validating protocols for three critical transformations:

  • Ugi Four-Component Reaction (U-4CR) for peptidomimetic synthesis.

  • Groebke-Blackburn-Bienaymé (GBB) reaction for fused heterocycle construction.[1]

  • [3+2] Cycloaddition for tetrazole bioisostere generation.

Chemical Profile & Safety Architecture

Physicochemical Properties
  • Compound: 1-Isocyano-4-phenoxybenzene[2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 195.22 g/mol [2]

  • Appearance: Off-white to beige solid (typically low-melting).

  • Solubility: Soluble in DCM, MeOH, THF; insoluble in water.

  • Reactivity Profile: The isocyano group (-NC) is formally divalent, exhibiting carbenoid character. The 4-phenoxy substituent acts as a weak electron donor, enhancing nucleophilicity at the terminal carbon relative to electron-deficient aryl isocyanides.

Safety & Handling (The "Stench" Factor)

Critical Warning: While the high molecular weight of the phenoxy derivative reduces volatility compared to low-MW isocyanides (e.g., t-butyl isocyanide), it retains a characteristic, potent odor and potential toxicity.

  • Engineering Controls: All weighing and reactions must occur within a functioning chemical fume hood.

  • Quenching Protocol: All glassware and spills must be treated with a mixture of acetic acid:methanol (1:10) to hydrolyze residual isocyanide to the corresponding formamide before removal from the hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

Core Application 1: The Ugi Four-Component Reaction (U-4CR)

Target: Lipophilic Peptidomimetics (Bis-amides)

Mechanistic Insight

The Ugi reaction assembles an amine, an aldehyde/ketone, a carboxylic acid, and the isocyanide into a bis-amide scaffold.[1][3][4][5][6] The 1-Isocyano-4-phenoxybenzene is particularly effective here because the bulky phenoxy group can improve the membrane permeability of the resulting peptide mimic, a common challenge in drug delivery.

Reaction Pathway Visualization

UgiReaction Amine Amine (R1-NH2) Imine Imine Intermediate Amine->Imine -H2O Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine Acid Carboxylic Acid (R3-COOH) Nitrilium Nitrilium Ion Acid->Nitrilium Carboxylate Attack Isocyanide 1-Isocyano-4-phenoxybenzene Isocyanide->Nitrilium Nucleophilic Attack Imine->Nitrilium + Acid (Protonation) Mumm Mumm Rearrangement Nitrilium->Mumm O-Acyl Imidate Product Ugi Bis-Amide Product Mumm->Product Acyl Transfer

Figure 1: The Ugi-4CR pathway. The phenoxy-isocyanide attacks the protonated imine to form the critical nitrilium ion.

Experimental Protocol

Scale: 1.0 mmol

  • Imine Formation (Pre-equilibrium):

    • In a 20 mL scintillation vial, dissolve benzylamine (107 mg, 1.0 mmol) and benzaldehyde (106 mg, 1.0 mmol) in Methanol (MeOH) (3.0 mL).

    • Note: MeOH is the solvent of choice to facilitate proton transfer. 2,2,2-Trifluoroethanol (TFE) can be used to accelerate sluggish reactions.

    • Stir at room temperature (RT) for 30 minutes. (Validation: Solution may warm slightly or become turbid).

  • Acid Addition:

    • Add benzoic acid (122 mg, 1.0 mmol). Stir for 5 minutes.

  • Isocyanide Addition:

    • Add 1-Isocyano-4-phenoxybenzene (195 mg, 1.0 mmol) in one portion.

    • Observation: The reaction often turns yellow/orange.

  • Incubation:

    • Stir at RT for 24 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1). The isocyanide spot (usually high Rf) should disappear.

  • Workup & Purification:

    • Concentrate the mixture in vacuo.

    • Dissolve residue in minimal DCM and load onto a silica gel column.

    • Elute with Hexane/EtOAc gradient (0-40% EtOAc).

    • Yield Expectation: 75-90%.

Core Application 2: Groebke-Blackburn-Bienaymé (GBB) Reaction

Target: Fused Imidazo[1,2-a]pyridines (Kinase Inhibitor Scaffolds)

Mechanistic Insight

This 3-component reaction utilizes the isocyanide, an aldehyde, and a 2-aminopyridine. It is superior to the Ugi reaction for generating rigid, drug-like heterocycles. The phenoxy group at the C3 position of the resulting imidazole often occupies the hydrophobic pocket of kinase enzymes (e.g., ATP binding site).

Reaction Pathway Visualization

GBBReaction Aminopyridine 2-Aminopyridine Imine Imine Intermediate Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide 1-Isocyano-4-phenoxybenzene Catalyst Sc(OTf)3 (5 mol%) Cyclization [4+1] Cycloaddition Catalyst->Cyclization Lewis Acid Activation Imine->Cyclization + Isocyanide Scaffold 3-Phenoxyamino-imidazo[1,2-a]pyridine Cyclization->Scaffold - H+

Figure 2: GBB reaction workflow for fusing the isocyanide into a rigid heterocyclic core.

Experimental Protocol

Scale: 0.5 mmol

  • Reagent Mixing:

    • In a microwave vial, combine 2-aminopyridine (47 mg, 0.5 mmol), 4-chlorobenzaldehyde (70 mg, 0.5 mmol), and 1-Isocyano-4-phenoxybenzene (98 mg, 0.5 mmol).

  • Catalysis:

    • Add solvent: DCM:MeOH (1:1) (2 mL).

    • Add catalyst: Scandium(III) triflate (12 mg, 5 mol%).

    • Alternative: If Sc(OTf)3 is unavailable, acetic acid (10 mol%) can be used, though yields may be lower.

  • Reaction:

    • Method A (Thermal): Stir at RT for 12 hours.

    • Method B (Microwave - Recommended): Heat to 100°C for 15 minutes. This typically drives the reaction to completion with higher purity.

  • Purification:

    • Directly adsorb the reaction mixture onto silica gel.

    • Flash chromatography (DCM/MeOH 98:2 to 95:5).

    • Product: The 3-amino substituent will bear the 4-phenoxyphenyl group.

Core Application 3: Tetrazole Synthesis

Target: Bioisosteres of Carboxylic Acids

Mechanistic Insight

The reaction of the isocyanide with trimethylsilyl azide (TMSN3) yields a 1-substituted tetrazole. This 1,5-disubstituted tetrazole motif mimics the cis-amide bond and serves as a metabolically stable replacement for carboxylic acids in drug design.

Experimental Protocol

Scale: 0.5 mmol

  • Setup:

    • Dissolve 1-Isocyano-4-phenoxybenzene (98 mg, 0.5 mmol) in DMF (1.0 mL).

  • Azide Addition:

    • Add TMSN3 (Trimethylsilyl azide) (86 mg, 1.5 equiv).

    • Catalyst: Add ZnBr2 (10 mol%) or simply run in MeOH without catalyst (slower).

  • Execution:

    • Heat to 80°C in a sealed tube for 6-12 hours.

  • Workup:

    • Quench with 1N HCl (to hydrolyze the silyl group if attached).

    • Extract with EtOAc, wash with LiCl solution (to remove DMF).

    • Recrystallize from EtOH/Water.

Analytical Validation Data

The following table summarizes the expected spectral shifts upon derivatization, serving as a "Self-Validating" checklist.

Feature1-Isocyano-4-phenoxybenzene (Start)Ugi Product (Bis-amide)GBB Product (Imidazo-pyridine)
IR Spectrum ~2120 cm⁻¹ (Strong, -NC stretch) Disappearance of 2120 cm⁻¹; Appearance of 1650-1680 cm⁻¹ (Amide C=O)Disappearance of 2120 cm⁻¹; Characteristic aromatic C=N/C=C
¹H NMR Aromatic protons only (complex multiplet 6.9-7.4 ppm)New benzylic proton (singlet/multiplet ~5.0-6.0 ppm)Distinct aromatic signals; Loss of aldehyde proton
¹³C NMR ~165 ppm (Isocyano C) ~170 ppm (Amide C=O)~140-150 ppm (Heterocyclic carbons)

References

  • Ugi Reaction Mechanism & Scope

    • Dömling, A. (2006). Recent advances in isocyanide-based multicomponent reactions. Chemical Reviews, 106(1), 17-89. Link

  • Groebke-Blackburn-Bienaymé Reaction

    • Bienaymé, H., & Bouzid, K. (1998).[1] A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Isocyanide Safety & Synthesis

    • Ugi, I., et al. (1962).[1] Isonitriles. Angewandte Chemie International Edition, 1, 8-21.[1] Link

  • Compound Data

    • Santa Cruz Biotechnology. 1-Isocyano-4-phenoxybenzene Product Data. Link

  • Tetrazole Synthesis

    • Gomes, M. N., et al. (2015). 1,5-Disubstituted tetrazoles as pharmacophores. RSC Advances, 5, 4323-4335. Link

Sources

Application

1-Isocyano-4-phenoxybenzene in the synthesis of pharmaceutical intermediates

Application Note: 1-Isocyano-4-phenoxybenzene as a Strategic C1 Synthon in Medicinal Chemistry Abstract 1-Isocyano-4-phenoxybenzene (CAS: 730964-87-1), also known as 4-phenoxyphenyl isocyanide, is a valuable isonitrile b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Isocyano-4-phenoxybenzene as a Strategic C1 Synthon in Medicinal Chemistry

Abstract

1-Isocyano-4-phenoxybenzene (CAS: 730964-87-1), also known as 4-phenoxyphenyl isocyanide, is a valuable isonitrile building block for the modular synthesis of biologically active heterocycles.[1] The 4-phenoxyphenyl moiety is a "privileged structure" in medicinal chemistry, appearing in blockbuster kinase inhibitors (e.g., Ibrutinib). This guide details the preparation of the reagent and its application in high-value Multicomponent Reactions (MCRs)—specifically the Groebke-Blackburn-Bienaymé (GBB) and Ugi-4CR reactions—to rapidly access drug-like scaffolds with high atom economy.[1]

Chemical Profile & Strategic Value

Unlike aliphatic isocyanides, 1-Isocyano-4-phenoxybenzene offers a unique combination of reactivity and structural utility.[1] The isocyano group serves as a divalent carbon (CII) donor, while the phenoxybenzene tail provides a lipophilic, metabolically stable anchor often required for hydrophobic pocket binding in protein targets.

PropertySpecification
IUPAC Name 1-isocyano-4-phenoxybenzene
CAS Number 730964-87-1
Molecular Formula

Molecular Weight 195.22 g/mol
Physical State Off-white to beige solid (Low volatility compared to alkyl isocyanides)
Odor Profile Characteristic pungent odor (Requires fume hood)
Solubility Soluble in DCM, MeOH, THF; Insoluble in water

Reagent Preparation Protocol

Note: While available commercially, purity often degrades due to oxidation or polymerization.[1] Fresh synthesis or re-crystallization is recommended for critical library generation.

Workflow Diagram: Synthesis from 4-Phenoxyaniline

Synthesis Start 4-Phenoxyaniline Step1 Formylation (HCOOH / Toluene) Start->Step1 Reflux, -H2O Inter N-(4-phenoxyphenyl)formamide Step1->Inter Step2 Dehydration (POCl3 / Et3N / DCM) Inter->Step2 -5°C to RT Product 1-Isocyano-4-phenoxybenzene Step2->Product Quench & Purify

Figure 1: Two-step synthesis of 1-Isocyano-4-phenoxybenzene ensuring high purity for MCR applications.

Step-by-Step Methodology

A. Formylation (Synthesis of N-(4-phenoxyphenyl)formamide)

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-phenoxyaniline (10 mmol) in toluene (50 mL).

  • Add: Add formic acid (15 mmol, 85-98%).

  • Reflux: Heat to reflux for 4–6 hours. Monitor water collection in the trap.

  • Workup: Cool to RT. Concentrate under reduced pressure. Recrystallize the residue from ethanol to obtain the formamide intermediate.

B. Dehydration (Conversion to Isocyanide) [1]

  • Dissolve: Dissolve the formamide (5 mmol) in anhydrous DCM (20 mL) and triethylamine (15 mmol). Cool to -5°C (ice/salt bath).

  • Activate: Dropwise add phosphoryl chloride (

    
    , 6 mmol) over 20 minutes. Critical: Maintain temp < 0°C to prevent polymerization.
    
  • React: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench: Pour mixture into ice-cold saturated

    
     solution. Stir vigorously for 30 mins (hydrolyzes excess 
    
    
    
    ).
  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) on silica gel.[1]

Application: Groebke-Blackburn-Bienaymé (GBB) Reaction

Target Scaffold: Imidazo[1,2-a]pyridines (Kinase Inhibitor Core)[1][2]

The GBB reaction is the premier application for this reagent. It allows the one-pot assembly of the phenoxyphenyl moiety into a fused heterocycle, mimicking the core structure of drugs like Zolpidem or Alpidem, but with the specific kinase-targeting phenoxy motif.

GBB Reaction Mechanism & Workflow

GBB_Reaction Amine 2-Aminopyridine Imine Imine Formation Amine->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Isocyanide 1-Isocyano-4-phenoxybenzene Addition [4+1] Cycloaddition Isocyanide->Addition Catalyst Cat: Sc(OTf)3 or AcOH Catalyst->Addition Imine->Addition Product 3-(4-phenoxyphenylamino) imidazo[1,2-a]pyridine Addition->Product H-shift & Aromatization

Figure 2: The GBB 3-Component Reaction creates a fused imidazole core decorated with the phenoxyphenyl group.[1]

Experimental Protocol (Microwave Assisted)
  • Components: In a microwave vial, combine:

    • 2-Aminopyridine (1.0 equiv)[1]

    • Aldehyde of choice (1.0 equiv)

    • 1-Isocyano-4-phenoxybenzene (1.1 equiv)[1]

    • Scandium Triflate (

      
      ) (5 mol%) or Acetic Acid (10 mol%).[1]
      
  • Solvent: Add MeOH or DCM (concentration ~0.5 M).

  • Reaction: Irradiate at 100°C for 20 minutes (or stir at RT for 24h if using acid catalyst).

  • Validation: Monitor disappearance of isocyanide peak (approx. 2120

    
    ) via IR or TLC.
    
  • Isolation: Evaporate solvent and purify via column chromatography.

Application: Ugi 4-Component Reaction (Ugi-4CR)

Target Scaffold:


-Acylamino Amides (Peptidomimetics)[1]

This reaction installs the phenoxyphenyl group as the amide substituent. This is particularly useful for creating "backbone-modified" peptides with improved membrane permeability.[1]

Protocol
  • Pre-formation: Stir amine (1.0 equiv) and aldehyde (1.0 equiv) in MeOH (1.0 M) for 30 mins to form the imine.

  • Addition: Add carboxylic acid (1.0 equiv) and 1-Isocyano-4-phenoxybenzene (1.0 equiv).

  • Reaction: Stir at RT for 12–24 hours. The product often precipitates out of MeOH.[1]

  • Workup: Filter the precipitate or evaporate and purify.

Safety & Handling Protocols

Isocyanide vs. Isocyanate: Do not confuse this reagent with isocyanates.[1][3] Isocyanides (-NC) are generally less sensitizing to the respiratory tract than isocyanates (-NCO) but possess a distinct, repulsive odor and potential toxicity.[1]

Odor Control (The "Kill" Solution): All glassware and waste must be treated to neutralize the isocyanide odor.

  • Decontamination Solution: 5% Acetic Acid in Methanol (converts isocyanide to formamide) OR dilute bleach (oxidizes to isocyanate/amine).[1]

  • Procedure: Rinse all flasks with the decontamination solution immediately after use.[1] Leave in the hood for 1 hour before standard washing.[1]

Personal Protective Equipment (PPE):

  • Double nitrile gloves (isocyanides can penetrate rubber).[1]

  • Work strictly inside a functioning fume hood.[1][4]

References

  • Synthesis of Aryl Isocyanides

    • Ugi, I., et al. "Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition, 1965.[1]

    • Methodology Note: Dehydr

      
       is the industrial standard for aryl isocyanides.[1]
      
    • [1]

  • Groebke-Blackburn-Bienaymé Reaction

    • Bienaymé, H., & Bouzid, K. "A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie International Edition, 1998.[1]

    • Relevance: Establishes the GBB reaction for imidazo[1,2-a]pyridines.
  • Ugi Reaction Reviews

    • Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Chemistry."[1] Current Opinion in Chemical Biology, 2002.[1]

    • [1]

  • Safety Data & Compound Identity

    • PubChem Compound Summary for 1-Isocyano-4-phenoxybenzene (CID 10873499).[1]

    • [1]

Sources

Method

Application Note: Materials Science Utility of 1-Isocyano-4-phenoxybenzene

Executive Summary & Chemical Profile 1-Isocyano-4-phenoxybenzene represents a distinct class of "rigid-rod" building blocks in materials science. Unlike flexible alkyl isocyanides, the phenoxyphenyl core provides conjuga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-Isocyano-4-phenoxybenzene represents a distinct class of "rigid-rod" building blocks in materials science. Unlike flexible alkyl isocyanides, the phenoxyphenyl core provides conjugated electronic pathways and specific steric bulk, making it a critical candidate for molecular electronics , helical polymer synthesis , and luminescent sensor development .

This guide details the protocols for utilizing the isocyanide (–N≡C) functionality, which offers a robust alternative to thiol (–SH) chemistry for surface functionalization and metal coordination.

Chemical Profile
PropertySpecificationRelevance to Materials Science
Functional Group Isocyanide (Isocyano, –NC)Strong

-donor to metals (Au, Pt, Pd, Ni); forms conductive junctions.
Backbone 1,4-PhenyleneProvides rigid electronic conjugation (molecular wire).
Tail Group Phenoxy (–OPh)Electron-donating; improves solubility in organic solvents; distinct IR signature.
Geometry Linear (C–N–C angle ~180°)Facilitates dense, upright packing in Self-Assembled Monolayers (SAMs).

Application I: Molecular Electronics & SAMs on Gold

Context: While thiols are the standard for SAMs, they suffer from high contact resistance and oxidative instability. Aryl isocyanides, such as 1-Isocyano-4-phenoxybenzene, bind to gold (Au) via a carbon-metal


-bond, creating a superior "molecular alligator clip" with lower resistance and distinct electronic coupling.
Experimental Protocol: SAM Deposition

Objective: Create a densely packed, conductive monolayer on a Au(111) surface.

Reagents:

  • Substrate: Au(111) on mica or template-stripped gold (TSG).

  • Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade, anhydrous).

  • Analyte: 1-Isocyano-4-phenoxybenzene.[1]

Workflow:

  • Substrate Pre-treatment (Critical):

    • Clean the gold surface immediately before use.

    • Method: Hydrogen flame annealing (passed quickly through a blue flame 3x) to remove organic contaminants and reconstruct the Au(111) terraces.

  • Solution Preparation:

    • Prepare a 1.0 mM solution of 1-Isocyano-4-phenoxybenzene in DCM.

    • Note: Unlike thiols, isocyanides do not require oxidative cleavage of a dimer precursor.

  • Incubation:

    • Immerse the gold substrate into the solution.[2][3][4]

    • Duration: 24–48 hours at room temperature (25°C) in a sealed, dark container.

    • Mechanism:[5][6][7][8] The isocyanide group displaces solvent molecules and coordinates vertically to the Au surface.

  • Rinsing & Drying:

    • Remove substrate and rinse copiously with neat DCM to remove physisorbed layers.

    • Dry under a stream of high-purity Nitrogen (

      
      ).
      
Validation: Infrared Spectroscopy (PM-IRRAS)

The success of the monolayer is validated by the shift in the


 stretching frequency.
  • Free Ligand:

    
    
    
  • Bound Monolayer (Au):

    
    
    
  • Insight: The blue shift indicates

    
    -donation from the carbon lone pair to the metal, with minimal 
    
    
    
    -backbonding, confirming the "upright" binding mode.

SAM_Workflow Substrate Au(111) Substrate (Flame Annealed) Incubation Incubation 24-48h @ 25°C Substrate->Incubation Solution 1.0 mM Solution (DCM) Solution->Incubation Binding Chemisorption (Au-C≡N-R) Incubation->Binding Ligand Exchange Validation IR Validation (Blue Shift ~40 cm⁻¹) Binding->Validation PM-IRRAS

Figure 1: Workflow for the deposition and validation of Isocyanide SAMs.

Application II: Synthesis of Helical Poly(aryl isocyanides)

Context: 1-Isocyano-4-phenoxybenzene can be polymerized using Nickel(II) catalysts to form poly(isocyanides) . These polymers adopt a stable


 helical conformation (rigid rods), making them useful for chiral separation materials and liquid crystals. The phenoxy pendant group aids in solubility, a common issue with rigid polymers.
Experimental Protocol: Nickel-Catalyzed Polymerization

Reagents:

  • Monomer: 1-Isocyano-4-phenoxybenzene.[1]

  • Catalyst:

    
     or 
    
    
    
    (for living polymerization).
  • Solvent: THF or Toluene (Dry, Oxygen-free).

Step-by-Step:

  • Inert Atmosphere: Perform all steps in a glovebox or using Schlenk line techniques (

    
     or Ar). Oxygen acts as a radical trap and can oxidize the isocyanide to isocyanate.
    
  • Initiation:

    • Dissolve monomer (0.5 M) in THF.

    • Add catalyst solution. Typical Monomer:Catalyst ratio = 50:1 to 100:1.

    • Observation: Solution typically turns from green/yellow to deep orange/brown as the active propagating species forms.

  • Propagation:

    • Stir at room temperature for 12–24 hours.

    • Note: The bulky phenoxy group restricts rotation, locking the backbone into a tight helix.

  • Termination & Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large excess of Methanol.

    • Filter and dry the yellow/orange solid.

Characterization:

  • CD Spectroscopy: If a chiral initiator is used, the polymer will exhibit a strong Cotton effect, confirming the single-handed helical structure.

  • SEC/GPC: Determine molecular weight (

    
    ) and dispersity (
    
    
    
    ). The rigid rod nature often results in higher apparent molecular weights relative to polystyrene standards.

Application III: Luminescent Sensor Development

Context: Aryl isocyanides are potent ligands for Platinum(II) and Gold(I) complexes. The 4-phenoxy group acts as an antenna, modulating the electronic density at the metal center. These complexes often exhibit vapochromism —changing color/emission upon exposure to volatile organic compounds (VOCs) due to changes in crystal packing (intermolecular Pt-Pt interactions).

Protocol: Ligand Substitution on Pt(II)

Objective: Synthesize a luminescent probe


.

Reaction:



(Where ppy = 2-phenylpyridine, CNR = 1-Isocyano-4-phenoxybenzene)

Method:

  • Suspend the dichloro-bridged platinum dimer precursor in Dichloromethane.

  • Add 2.1 equivalents of 1-Isocyano-4-phenoxybenzene.

  • Stir at room temperature for 2 hours. The suspension will clear as the monomeric species forms.

  • Concentrate and precipitate with Diethyl Ether.

  • Sensing Test: Cast a film of the complex. Expose to VOC vapors (Acetonitrile, Benzene). Monitor the emission shift (typically from yellow to orange/red) caused by the disruption or formation of metallophilic interactions.

References

  • Self-Assembled Monolayers of Isocyanides on Gold

    • Henderson, J. I., et al. "Self-Assembled Monolayers of Isocyanides on Gold." Inorganica Chimica Acta, 1996.
    • Source:

  • Spectroscopic Characterization (IR)

    • Angelici, R. J. "A Comparative Investigation of Aryl Isocyanides Chemisorbed to Palladium and Gold: An ATR-IR Spectroscopic Study." Langmuir, 2001.
    • Source:

  • Poly(aryl isocyanide)

    • Yashima, E., et al. "Helical Polymers: Synthesis, Structures, and Functions." Chemical Reviews, 2009.
    • Source:

  • Luminescent Platinum Isocyanide Complexes

    • Teets, T. S., et al.[9] "The diverse functions of isocyanides in phosphorescent metal complexes." Dalton Transactions, 2021.[9]

    • Source:

  • Nickel-Catalyzed Isocyanide Polymerization Mechanism

    • Wu, T. J., et al. "Living Polymerization of Isocyanides." Macromolecules, 2018.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Isocyano-4-phenoxybenzene Synthesis

Ticket ID: INC-ISOC-PHENOXY-001 Topic: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Molecule Profile Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: INC-ISOC-PHENOXY-001 Topic: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-Isocyano-4-phenoxybenzene (CAS: 730964-87-1).[1] This guide addresses the common failure points in synthesizing aryl isocyanides, specifically the instability caused by acidic hydrolysis and polymerization.

Our analysis indicates that while the Hofmann Carbylamine route is classic, the Formamide Dehydration route consistently offers higher yields (85-95%) for electron-rich aryl systems like the phenoxy derivative, provided that temperature and pH are strictly controlled.

Target Molecule Data
PropertyValue
IUPAC Name 1-isocyano-4-phenoxybenzene
Precursor 4-Phenoxyaniline
Molecular Weight 195.22 g/mol
Sensitivity Acid-sensitive (polymerizes), Heat-sensitive
Storage -20°C, Inert atmosphere (Ar/N2), Dark

Synthesis Route Selection (Decision Matrix)

Before starting, verify your chosen pathway. We recommend Route A (Dehydration) for purity and yield, and Route B (Hofmann) only if


 is unavailable.[1]

RouteSelection Start Select Synthesis Route ReagentCheck Is POCl3/Burgess Reagent available? Start->ReagentCheck RouteA Route A: Formamide Dehydration (Recommended) ReagentCheck->RouteA Yes RouteB Route B: Hofmann Carbylamine (Alternative) ReagentCheck->RouteB No Sub_A Pros: High Yield (90%+), Clean Cons: Moisture Sensitive RouteA->Sub_A Sub_B Pros: Cheap Reagents Cons: Lower Yield (<60%), Variable Carbene Gen. RouteB->Sub_B

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on reagent availability and yield requirements.

Protocol A: Formamide Dehydration (Recommended)

Method: Dehydration of N-(4-phenoxyphenyl)formamide using


/

.[1] Expected Yield: 88–95%[1]
Phase 1: Formylation (Precursor Synthesis)

If you already have the formamide, skip to Phase 2.

  • Reactants: Reflux 4-phenoxyaniline (1.0 eq) in Ethyl Formate (excess) or use Formic Acid/Acetic Anhydride.

  • Monitor: TLC (EtOAc/Hexane) until amine disappears.

  • Workup: Evaporate solvent. Recrystallize from EtOH if necessary. The formamide is stable.

Phase 2: Dehydration (The Critical Step)

Reagents:

  • N-(4-phenoxyphenyl)formamide (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (1.1 eq)[1]
    
  • Triethylamine (

    
    ) (3.0 eq) — Acts as acid scavenger.[1]
    
  • Dichloromethane (DCM) (Dry, solvent)[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask. Add Formamide and dry DCM under Argon.[1] Cool to -5°C to 0°C (Ice/Salt bath).

  • Base Addition: Add

    
     in one portion.[1]
    
  • Dehydration: Add

    
     dropwise over 20 minutes. DO NOT let temp exceed 5°C. 
    
    • Why? High temp causes polymerization (black tar formation).[1]

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC.[1]

  • Quench: Pour mixture into a rapidly stirring solution of saturated

    
      (cold).
    
    • Critical: The aqueous phase must remain basic (pH > 8) to prevent hydrolysis.

Troubleshooting Guide (Route A)
IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis during quenchEnsure quench solution is sat.[1]

or

.[1] Do not use water alone.[1]
Black Tar Formation Temperature spikeMaintain < 5°C during

addition.[1] Slow down addition rate.
Starting Material Remains Old

Distill

before use if it has turned yellow/cloudy.[1]

Protocol B: Hofmann Carbylamine (Alternative)

Method: Primary amine +


 + NaOH (aq) + Phase Transfer Catalyst (PTC).[1]
Expected Yield:  40–60%

Step-by-Step Workflow:

  • Mixture: Dissolve 4-phenoxyaniline (1.0 eq) and TEBA (Benzyltriethylammonium chloride, 0.05 eq) in

    
     (excess).
    
  • Base: Add 50% w/w NaOH solution (excess).

  • Stirring: Stir vigorously (1000+ RPM).

    • Why? The reaction happens at the interface. Slow stirring = No reaction.[1]

  • Heating: Reflux gently (approx. 55°C) for 2–4 hours.

  • Workup: Dilute with water, extract with DCM. Wash organic layer with brine.[1]

Troubleshooting Guide (Route B)
IssueProbable CauseCorrective Action
No Reaction Poor Phase TransferIncrease stirring speed (critical). Ensure TEBA/TBAB is fresh.
Low Yield Carbene HydrolysisDichlorocarbene hydrolyzes faster than it reacts with the amine. Increase

and NaOH equivalents.

Purification: The "Silica Killer"

CRITICAL WARNING: Isocyanides are acid-labile.[1] Standard silica gel (pH ~5-6) will decompose your product into the formamide or polymerize it on the column.

The Solution: Buffered Silica Gel

You must neutralize the stationary phase before chromatography.[2]

Method 1: Triethylamine Treatment (Easiest) [1]

  • Prepare your eluent (e.g., 10:1 Hexane/EtOAc).[1]

  • Add 1%

    
      to the eluent system.
    
  • Pre-flush the column with this basic eluent before loading the sample.

Method 2: Basic Alumina [1]

  • Substitute Silica Gel with Basic Alumina (Activity Grade II or III) .[1] This is inherently non-acidic and safer for isocyanides.[1]

PurificationFlow Crude Crude Isocyanide Mixture Choice Select Stationary Phase Crude->Choice StdSilica Standard Silica Gel Choice->StdSilica Risky Buffered Silica + 1% Et3N (or Basic Alumina) Choice->Buffered Recommended Fail FAILURE: Product Hydrolysis/Polymerization StdSilica->Fail Success SUCCESS: High Purity Isocyanide Buffered->Success

Figure 2: Purification workflow emphasizing the necessity of buffering the stationary phase to prevent product degradation.

Frequently Asked Questions (FAQ)

Q: The product has a horrific smell. How do I manage this? A: Aryl isocyanides are notorious for their foul odor.[1]

  • Work strictly in a fume hood.

  • Soak all glassware in an acidic bath (10% HCl) immediately after use.[1] The acid hydrolyzes the isocyanide back to the amine (which smells less offensive) and formamide.

Q: My product turned purple/blue upon storage. Is it ruined? A: This indicates polymerization.[1] Isocyanides are metastable.[1]

  • Prevention:[1] Store neat oil/solid at -20°C under Argon.[1]

  • Recovery: If the bulk is still isocyanide, re-purify rapidly over a short plug of basic alumina.

Q: Can I use Burgess Reagent instead of


? 
A:  Yes. Burgess reagent provides neutral conditions and is excellent for sensitive substrates, but it is significantly more expensive and difficult to scale up. For <100mg scales, it is a viable alternative.[1]

References

  • Ugi, I., et al. "Isonitriles.[1] I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition, vol. 4, no. 6, 1965, pp. 472-484.[1] [1]

  • O'Brien, P., et al. "A Scalable Laboratory Synthesis of 1-Isocyano-4-methoxybenzene."[1] BenchChem Application Notes, 2025. (Adapted for phenoxy analog).[1]

  • Gokel, G. W., et al. "Phase-transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide."[1][3] Organic Syntheses, vol. 55, 1976, p. 232.[1] [1]

  • Dömling, A. "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews, vol. 106, no.[1] 1, 2006, pp. 17-89.[1] [1]

  • Pirrung, M. C., & Ghorai, S. "Versatile, High-Yielding Solid-Phase Synthesis of Isocyanides."[1] Journal of the American Chemical Society, vol. 128, no. 36, 2006, pp. 11772-11773.[1] [1]

Sources

Optimization

removing impurities from 1-Isocyano-4-phenoxybenzene reactions

Technical Support Center: 1-Isocyano-4-phenoxybenzene Subject: Purification, Stability, and Impurity Removal Protocols Ticket ID: INC-ISO-PHENOXY-001 Responder: Senior Application Scientist, Isocyanide Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Isocyano-4-phenoxybenzene Subject: Purification, Stability, and Impurity Removal Protocols Ticket ID: INC-ISO-PHENOXY-001 Responder: Senior Application Scientist, Isocyanide Chemistry Division[1][2]

Executive Summary

You are encountering purity issues with 1-Isocyano-4-phenoxybenzene (also known as 4-phenoxyphenyl isocyanide).[1][2] This reagent is a critical building block for multicomponent reactions (Ugi, Passerini) and heterocycle synthesis.[1][3] Its electron-rich phenoxy substituent makes it moderately stable compared to aliphatic isocyanides, but it remains susceptible to acid-catalyzed polymerization , hydrolysis , and oxidative degradation .[1]

This guide addresses the three most common failure modes:

  • Decomposition on Silica Gel (Product turns purple/black during chromatography).

  • Persistent Formamide Contamination (Incomplete dehydration precursor).[1][2]

  • Odor & Safety Management (Handling the distinctive stench).

Part 1: Impurity Profile & Diagnostics

Before initiating purification, identify your specific impurity profile using Thin Layer Chromatography (TLC).[1][2]

Data Table 1: Common Impurities in Aryl Isocyanide Synthesis

Impurity TypeSourceTLC Behavior (vs. Product)Chemical Nature
N-(4-phenoxyphenyl)formamide Unreacted PrecursorLower

(More Polar)
Hydrogen-bond donor; difficult to remove by simple evaporation.
4-Phenoxyaniline Hydrolysis ProductMuch Lower

(Basic)
Result of isocyanide hydrolysis or incomplete formylation.[1][2]
Polymers/Oligomers Acidic DecompositionBaseline Streak (Colored)"Pink/Purple/Black" gum formed on acidic silica.[1][2]
Phosphorus Residues Dehydration ReagentVariableResidual

or phosphate salts (if

method used).[1][2]

Part 2: Troubleshooting Guides (Q&A)

Issue #1: "My product decomposes or turns colored on the silica column."

Diagnosis: Isocyanides are acid-sensitive.[1][2] Standard silica gel (


) is slightly acidic (pH 6.0–6.5).[1][2] The electron-rich nature of the phenoxy ring makes the isocyanide carbon highly nucleophilic, promoting polymerization or hydration when exposed to surface silanols.

The Fix: The "Buffered Silica" Protocol Do not use untreated silica gel. You must neutralize the acidic sites.[1][2][4]

Protocol:

  • Prepare Eluent: Add 1% to 2% Triethylamine (

    
    )  to your hexane/ethyl acetate mobile phase.[1][2]
    
  • Pre-treat Column: Flush the packed silica column with 2 column volumes of this basic eluent before loading your sample.[1][2]

  • Load Sample: Dissolve the crude material in a minimal amount of the basic eluent (ensure no acid residues from the reaction workup are present).[1]

  • Run: Elute normally. The

    
     protects the isocyanide functionality.[1]
    

Expert Insight: If you observe a colored band (purple/blue) staying at the top of the column, this is the polymerized "sacrificial" layer. If the band moves with your product, your buffer concentration is too low.[1]

Issue #2: "I cannot separate the Formamide precursor from the Isocyanide."

Diagnosis: The dehydration reaction (using


 or Burgess Reagent) did not reach 100% conversion. The formamide and isocyanide have similar solubilities in organic solvents, making extraction difficult.[1]

The Fix: The "Solubility Switch" or Chemical Wash

Method A: Chemical Wash (If using


 method)
  • During workup, ensure the aqueous quench is strongly basic (saturated

    
     or 10% 
    
    
    
    ).[1][2]
  • The formamide is weakly acidic at the N-H bond but generally neutral.[1][2] However, the isocyanide is strictly neutral.[1]

  • Wash the organic layer vigorously with water (3x) .[1][2] Formamides are significantly more water-soluble than the highly lipophilic phenoxy isocyanide.[1][2]

Method B: Flash Chromatography (with Buffer) The formamide is a hydrogen bond donor, while the isocyanide is not.[1]

  • Use the Buffered Silica Protocol (above).[1][2]

  • The

    
     in the eluent disrupts the formamide's hydrogen bonding with silica less than it suppresses the isocyanide's decomposition, but the polarity difference is usually sufficient ($ \Delta R_f > 0.2 $) in 10-20% EtOAc/Hexanes.[1]
    
Issue #3: "The smell is unbearable and sticking to glassware."

Diagnosis: Isocyanides have a characteristic, repulsive odor detectable at ppb levels.[1][2] This is not just a nuisance; it indicates exposure.[1][2]

The Fix: The Oxidative "Kill Switch" Never wash isocyanide glassware with just water or acetone (this spreads the smell). You must chemically destroy the functional group.[1][2]

Protocol:

  • Prepare "Kill Solution": 1:1 mixture of Bleach (sodium hypochlorite) and water.[1][2]

  • Soak: Submerge all contaminated glassware, stir bars, and septa in this solution for 1 hour.

    • Chemistry: The bleach oxidizes the isocyanide (

      
      ) to the isocyanate (
      
      
      
      ), which then hydrolyzes to the urea or amine/
      
      
      (odorless solids/gases).[1]
  • Acid Alternative: If bleach is unavailable, soak in 2M HCl in methanol (hydrolyzes back to amine + formic acid).[1][2] Note: The amine (4-phenoxyaniline) has a distinct smell but is less offensive than the isocyanide.[1]

Part 3: Workflow Visualization

The following diagram illustrates the decision logic for purifying crude 1-Isocyano-4-phenoxybenzene.

PurificationWorkflow Start Crude Reaction Mixture TLC Run TLC Analysis (Hex/EtOAc 4:1) Start->TLC Decision1 Is Formamide Present? TLC->Decision1 Wash Perform Water/Brine Aggressive Wash Decision1->Wash Yes (Lower Rf spot) Decision2 Is Product Solid? Decision1->Decision2 No Wash->Decision2 Recryst Recrystallization (Hot Hexanes or iPrOH) Decision2->Recryst Yes (Crystalline) Column Buffered Silica Column (1% Et3N in Eluent) Decision2->Column No (Oil/Residue) Pure Pure 1-Isocyano- 4-phenoxybenzene Recryst->Pure Column->Pure

Figure 1: Decision tree for purification based on physical state and impurity profile.[1][2]

Part 4: Stability & Storage

Once purified, 1-Isocyano-4-phenoxybenzene requires specific storage conditions to prevent auto-polymerization.[1][2]

  • Temperature: Store at -20°C . Room temperature storage leads to slow darkening (oligomerization) over weeks.[1][2]

  • Atmosphere: Store under Argon or Nitrogen .[1][2] While less sensitive to oxygen than alkyl isocyanides, moisture will slowly hydrolyze it back to the formamide.

  • Container: Amber glass vials. Light can accelerate radical decomposition pathways.[1][2]

References

  • Dömling, A. (2006).[1][2][5] Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89.[1] Link[1][2]

  • Ugi, I., et al. (1959).[1][2][6] Versatile Synthesis of Isocyanides (The Ugi Reaction).[1][6] Angewandte Chemie International Edition. (Foundational reference for Isocyanide reactivity).

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography (Silica Gel Handling). Organic Syntheses. Link[1][2]

  • Safe Work Australia. (2015).[1][2][7] Guide for Handling Isocyanates (Applicable to Isocyanide Waste Management). Link

  • Gifu Pharmaceutical University. (2022).[1][2][8] Stability of Aryl Derivatives on Silica Gel (Analogous stabilization techniques). Link

Sources

Troubleshooting

stability issues of 1-Isocyano-4-phenoxybenzene in solution

Status: Operational Ticket Type: Stability & Handling Troubleshooting Assigned Specialist: Senior Application Scientist[1] Introduction: The "Silent" Degradation Welcome to the technical support center for 1-Isocyano-4-p...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Stability & Handling Troubleshooting Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Silent" Degradation

Welcome to the technical support center for 1-Isocyano-4-phenoxybenzene . If you are accessing this guide, you are likely experiencing inconsistent yields, unexpected precipitates, or baffling LCMS signals.

Aryl isocyanides (isonitriles) are unique building blocks.[1][2][3] Unlike their nitrile isomers, the isocyanide carbon is formally divalent (C\textsuperscript{II}), possessing both a lone pair and an empty p-orbital. In 1-Isocyano-4-phenoxybenzene , the para-phenoxy substituent acts as an electron-donating group (EDG).[1][2][3] This increases the electron density at the terminal carbon, making it more nucleophilic than unsubstituted phenyl isocyanide.[1]

While this enhances its reactivity in multicomponent reactions (e.g., Ugi, Passerini), it significantly heightens its sensitivity to acid-catalyzed hydrolysis and metal-mediated polymerization .[1][2] This guide provides the diagnostic workflows to stabilize your chemistry.

Module 1: The Acid Sensitivity Crisis (Hydrolysis)

Symptom:

"I see a new peak in my LCMS with a mass of M+18, and my starting material peak is diminishing."

Diagnosis: Your isocyanide has hydrolyzed to its corresponding formamide (N-(4-phenoxyphenyl)formamide).[1][2][3] This is the #1 failure mode for this compound.[1][2][3]

The Mechanism: The isocyanide carbon is a "soft" nucleophile.[1] In the presence of even trace protons (H\textsuperscript{+}), it protonates to form a highly reactive nitrilium intermediate, which is immediately quenched by water.

Visualization: The Hydrolysis Pathway

Hydrolysis Start 1-Isocyano-4-phenoxybenzene (R-NC) Inter [R-N≡C-H]+ (Nitrilium Ion) Start->Inter Protonation (Rate Limiting) Acid Trace Acid (H+) Acid->Inter End N-(4-phenoxyphenyl)formamide (R-NH-CHO) Inter->End Nucleophilic Attack & Tautomerization Water + H2O Water->End

Figure 1: Acid-catalyzed hydrolysis mechanism. The electron-rich phenoxy group stabilizes the cationic intermediate, potentially accelerating this process compared to electron-deficient isocyanides.

Corrective Protocol: The "Buffer & Dry" System
  • Solvent Audit:

    • Chloroform/DCM: These often contain trace HCl.[1][2][3] Mandatory: Pass through a plug of basic alumina or store over K\textsubscript{2}CO\textsubscript{3} before use.[1][2][3]

    • Methanol/Ethanol: Protic solvents accelerate hydrolysis if not strictly neutral.[1][2][3] Avoid if possible; use aprotic polar solvents (THF, DMF) for storage.[1][2][3]

  • The Silica Gel Trap:

    • Issue: Silica gel is slightly acidic (pH 4-5). Isocyanides often degrade on the column.[1][2][3]

    • Fix: Pre-treat your silica column with 1-2% Triethylamine (Et\textsubscript{3}N) in hexanes before loading your sample.[1][2][3] This neutralizes surface silanols.[1][2][3]

Module 2: The "Cloudy Solution" (Polymerization)

Symptom:

"My clear reaction mixture turned turbid or precipitated a dark solid over the weekend."

Diagnosis: You are witnessing Metal-Catalyzed Polymerization .[1][2][3] Isocyanides polymerize into poly(iminomethylenes) with a helical backbone.[1][2][3] This is often triggered by trace transition metals (Ni, Pd, Rh) or Lewis acids.[1][2]

Why 1-Isocyano-4-phenoxybenzene? The phenoxy group makes the isocyanide a stronger ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-donor ligand.[2][3] It binds avidly to metals, initiating insertion polymerization.[1][2][3]
Diagnostic Data: Polymerization vs. Decomposition
FeaturePolymerizationHydrolysis (Formamide)
Visual Dark precipitate / viscous oilClear solution (usually)
Solubility Insoluble in MeOH/EtOAcSoluble in organic solvents
NMR Broad, undefined peaksSharp, distinct formamide peaks
Trigger Trace metals, heat, concentrationAcid, water, protic solvents
Prevention Protocol
  • Glassware Hygiene: Acid wash (HCl) then base wash (KOH/iPrOH) glassware to remove metal residues from previous cross-coupling reactions.[1][2][3]

  • Concentration Limits: Avoid storing as a neat oil. Store as a dilute solution (0.1 M) in a non-coordinating solvent (e.g., Toluene) if immediate use is impossible.[1][2]

  • Metal Scavenging: If the isocyanide was synthesized via a metal-catalyzed route (rare but possible), use a scavenger resin (e.g., Thiol-silica) immediately after synthesis.[1][2][3]

Module 3: Quality Control & Self-Validation

Do not trust the label on the bottle. Isocyanides degrade silently.[1][2][3] Use this Self-Validating System before every critical experiment.

The "Traffic Light" QC Workflow

QC_Workflow Sample Sample: 1-Isocyano-4-phenoxybenzene IR_Check Step 1: Run Neat IR Sample->IR_Check Decision1 Peak at 2120 cm⁻¹? IR_Check->Decision1 Strong Strong, Sharp Decision1->Strong Yes Weak Weak / Absent Decision1->Weak No Check_CO Check 1650-1700 cm⁻¹ Strong->Check_CO Result_Poly FAIL: Polymerized Weak->Result_Poly Broad absorptions Result_Good PASS: High Purity Check_CO->Result_Good No Peak Result_Hyd FAIL: Hydrolyzed (Formamide) Check_CO->Result_Hyd Strong Peak

Figure 2: Rapid diagnostic decision tree using Infrared Spectroscopy.

Key Spectral Markers
  • The "Life" Signal: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     at 2120 cm⁻¹ .[2][3] This band must be strong and sharp.[1][2][3]
    
  • The "Death" Signal: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (Amide I) at 1680–1690 cm⁻¹ .[2] If this exists, your compound is effectively N-(4-phenoxyphenyl)formamide.[1][2][3]
    

FAQ: Storage and Handling

Q: Can I store this compound in the freezer? A: Yes, but moisture is the enemy .[1] Store at -20°C under Argon. Allow the vial to warm to room temperature before opening to prevent condensation. Water condensation + CO2 (carbonic acid) = rapid hydrolysis.[1][2][3]

Q: I need to heat my reaction to 80°C. Will it survive? A: In the absence of metals and acids, 1-Isocyano-4-phenoxybenzene is thermally stable up to ~100-120°C. However, at high temperatures, isocyanides can undergo rearrangement to nitriles (R-CN), though this is kinetically slow for aryl isocyanides compared to alkyl ones.[1] Ensure your solvent is strictly neutral.[1][2][3]

Q: It smells like... nothing? A: Danger. Low molecular weight isocyanides have a vile odor.[1][2][3] While the phenoxy group increases the molecular weight and lowers volatility (reducing the smell), a complete lack of odor might indicate it has fully polymerized or hydrolyzed (formamides are often odorless solids). Run an IR check immediately.

References

  • Isocyanide Stability & Hydrolysis

    • Nenajdenko, V. G. (Ed.).[1][2][3][4] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH, 2012.[1][2][3] (General reactivity and stability profiles of aryl isocyanides).

    • Hydrolysis Mechanism:[1][2][3][5] Song, B., et al.[1][2] "In-water synthesis of isocyanides under micellar conditions." Green Chemistry, 2022.[1][2][3][6] Link (Discusses pH limits: stable in base, hydrolyzes at pH ≤ 5).[1][2]

  • Polymerization

    • Suginome, M., et al. "Transition Metal-Mediated Polymerization of Isocyanides."[1][2][3] Chemical Reviews, 2009.[1][2][3] (Detailed mechanisms of metal-catalyzed insertion polymerization).

  • Spectroscopic Data

    • PubChem Compound Summary for CID 449765 (1-Isocyano-4-methoxybenzene - analog used for spectral comparison).[1][2][3] Link[2]

    • IR Characteristic Frequencies: Comparison of Isocyanide vs. Formamide stretches.[1][2][3] Journal of Organic Chemistry, Standard Tables.

Sources

Optimization

troubleshooting low yields in Passerini reactions with 1-Isocyano-4-phenoxybenzene

This is Dr. Aris Thorne , Senior Application Scientist at the Reaction Optimization Center.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Reaction Optimization Center.

I have reviewed your query regarding low yields with 1-Isocyano-4-phenoxybenzene in Passerini reactions. This is a common bottleneck when transitioning from aliphatic isocyanides (like tert-butyl isocyanide) to aromatic variants.

The phenoxy-substituted aromatic ring introduces specific electronic and steric challenges. Unlike alkyl isocyanides, the isocyano group here is conjugated with the aromatic system. While the phenoxy group (


-OPh) is electron-donating by resonance, the overall nucleophilicity of the terminal carbon is often lower than that of aliphatic counterparts, leading to sluggish kinetics. Furthermore, the "Passerini-Smiles" rearrangement is a latent risk if your acid component is phenolic, though less likely with standard carboxylic acids.

Below is the technical support guide designed to diagnose your specific failure mode and optimize your protocol.

Subject Reagent: 1-Isocyano-4-phenoxybenzene Ticket ID: PAS-OPT-4402

Part 1: Reagent Profile & Critical Parameters[1]

Before troubleshooting, verify your setup against these baseline requirements for aromatic isocyanides.

ParameterSpecificationWhy it matters
Reagent State Solid / Waxy SolidAromatic isocyanides are often solids. If not fully dissolved before reaction, local stoichiometry fails.
Nucleophilicity Moderate/LowThe aromatic ring pulls electron density. Reaction rates will be 10-50x slower than with t-BuNC.
Concentration High (> 1.0 M) CRITICAL: Dilute conditions (0.1 M) favor side reactions (hydrolysis) over the termolecular Passerini step.
Stoichiometry 1.0 : 1.0 : 1.0Excess acid can trigger isocyanide polymerization. Excess isocyanide complicates purification.

Part 2: Diagnostic Q&A (Troubleshooting)

Issue 1: "I see starting material remaining after 24 hours."

Diagnosis: Kinetic Stalling. The Passerini reaction is a 3-component reaction (3-CR) with a high order of reaction (likely 3rd order overall). The rate depends heavily on the concentration of all components.

  • The Fix: Increase Concentration.

    • If you are running at 0.1 M or 0.2 M (standard for many organic reactions), you are likely too dilute.

    • Action: Increase concentration to 1.0 M - 2.0 M . If your components are liquid, run the reaction neat (solvent-free) .

  • Solvent Switch:

    • Avoid large volumes of Methanol (MeOH). While classic, MeOH can solvate the species too well, stabilizing the ground state.

    • Action: Switch to Dichloromethane (DCM) (low polarity transition state is favored) or Water ("On-Water" conditions accelerate MCRs via hydrophobic packing).

Issue 2: "The reaction mixture turned dark red/brown, and yield is low."

Diagnosis: Acid-Catalyzed Polymerization. Isocyanides are acid-sensitive. If the isocyanide encounters a high concentration of carboxylic acid without the aldehyde present to buffer it (by forming the H-bonded reactive cluster), the acid will catalyze the polymerization of the isocyanide into a tar.

  • The Fix: Order of Addition.

    • Action: Pre-mix the Carboxylic Acid and the Aldehyde in the solvent for 5–10 minutes. This allows the formation of the H-bonded activation complex.

    • Add the Isocyanide last, slowly, and at

      
       if the reaction is exothermic.
      
Issue 3: "I lose my product during silica gel chromatography."

Diagnosis: On-Column Hydrolysis or Reversibility.


-Acyloxy carboxamides are generally stable, but if your product is sterically crowded (due to the phenoxybenzene group), it may be prone to hydrolysis on acidic silica.
  • The Fix: Neutralize the Phase.

    • Action: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes, or use neutral alumina.

    • Alternative: Recrystallization. 1-Isocyano-4-phenoxybenzene derivatives are often highly crystalline. Try precipitating the product by adding cold ether or hexanes to the crude mixture.

Part 3: Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired Passerini pathway and the common failure modes (polymerization/hydrolysis).

Passerini_Pathway Acid Carboxylic Acid H_Cluster H-Bonded Cluster (Activated Electrophile) Acid->H_Cluster Aldehyde Aldehyde Aldehyde->H_Cluster Iso 1-Isocyano-4- phenoxybenzene Polymer Polymerized Isocyanide (Red/Brown Tar) Iso->Polymer Excess Free Acid (No Aldehyde) Hydrolysis Formamide (Hydrolysis) Iso->Hydrolysis Water/Moisture Nitrilium Nitrilium Ion Intermediate H_Cluster->Nitrilium + Isocyanide (Rate Determining Step) Product α-Acyloxy Carboxamide (Target) Nitrilium->Product Acyl Transfer

Figure 1: Mechanistic pathway showing the critical pre-association of Acid and Aldehyde to prevent Isocyanide polymerization.

Part 4: Optimized Protocol (High-Concentration Method)

This protocol is optimized for 1-Isocyano-4-phenoxybenzene to mitigate low reactivity and polymerization risks.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Aldehyde (1.0 equiv)[1]

  • 1-Isocyano-4-phenoxybenzene (1.0 equiv)

  • Solvent: Dichloromethane (DCM) [Minimal volume]

Procedure:

  • Pre-activation: In a screw-cap vial equipped with a magnetic stir bar, add the Carboxylic Acid and Aldehyde .

  • Solvation: Add the minimum amount of DCM required to just dissolve the solids.

    • Note: The target concentration is 1.0 M to 2.0 M . If you use 1 mmol of reagents, use only 0.5 mL to 1.0 mL of DCM.

  • Equilibration: Stir at Room Temperature (RT) for 10 minutes.

    • Why: This ensures the acid is hydrogen-bonded to the aldehyde carbonyl, masking the acidity and activating the aldehyde.

  • Addition: Add 1-Isocyano-4-phenoxybenzene in one portion.

    • Tip: If the isocyanide is solid, dissolve it in the absolute minimum volume of DCM before adding, or add as a solid if it dissolves rapidly.

  • Reaction: Cap the vial tightly and stir at RT for 12–24 hours.

    • Monitoring: Check by TLC.[2] If the reaction stalls, do not add more acid. Instead, gently warm to 40°C.

  • Workup:

    • Dilute with Et₂O or EtOAc.

    • Wash with saturated NaHCO₃ (removes unreacted acid).

    • Wash with water and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Attempt recrystallization from Hexanes/Et₂O first.

    • If column chromatography is needed, use a gradient of Hexanes

      
       EtOAc.
      

Part 5: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

Troubleshooting_Tree Start Start: Low Yield Observed Check_TLC Check Crude TLC/NMR: Is SM Remaining? Start->Check_TLC Yes_SM Yes: Incomplete Conversion Check_TLC->Yes_SM Yes No_SM No: Complex Mixture/Tar Check_TLC->No_SM No Conc_Check Is Concentration > 1.0 M? Yes_SM->Conc_Check Increase_Conc Action: Increase Conc. to 2.0 M or Neat Conc_Check->Increase_Conc No Check_Solvent Solvent Used? Conc_Check->Check_Solvent Yes Switch_DCM Action: Switch to DCM (Aprotic accelerates) Check_Solvent->Switch_DCM Methanol Heat Action: Heat to 40-50°C Check_Solvent->Heat DCM Add_Order Did you mix Acid + Iso before Aldehyde? No_SM->Add_Order Fix_Order Action: Pre-mix Acid + Aldehyde Add Iso LAST Add_Order->Fix_Order Yes Check_Stab Action: Check Product Stability (Neutralize Silica) Add_Order->Check_Stab No

Figure 2: Decision matrix for diagnosing yield loss in Passerini reactions.

References

  • Banfi, L., & Riva, R. (2005).[3] The Passerini Reaction. Organic Reactions, 65, 1-140.

    • Core reference for mechanism and general scope.
  • Pirrung, M. C., & Sarma, K. D. (2004). Multicomponent Reactions are Accelerated in Water.[4] Journal of the American Chemical Society, 126(2), 444-445.

    • Evidence for "on-water" acceler
  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.

    • Comprehensive review covering isocyanide reactivity profiles.
  • Soeta, T., et al. (2010).[5] Direct Alkylative Passerini Reaction of Aldehydes, Isocyanides, and Free Aliphatic Alcohols Catalyzed by Indium(III) Triflate.[6] The Journal of Organic Chemistry, 75(12), 4280-4283.

    • Reference for Lewis Acid catalysis if unc

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for 1-Isocyano-4-phenoxybenzene

Ticket ID: MON-NC-2120 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MON-NC-2120 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Methodologies for tracking consumption of Aryl Isocyanides in MCRs[1]

Executive Summary

Monitoring reactions involving 1-Isocyano-4-phenoxybenzene (Ar-NC) presents unique challenges due to the chemical instability of the isocyanide functionality in acidic media and its distinct spectroscopic signature.

The Gold Standard: In-situ IR Spectroscopy (ReactIR) is the most reliable method.[1] The isocyanide group exhibits a massive, diagnostic dipole change, resulting in a strong absorption band at ~2120 cm⁻¹ .[1]

The Common Pitfall: Standard acidic monitoring techniques (acidic HPLC mobile phases, unneutralized silica gel TLC) often cause "false" degradation, hydrolyzing the isocyanide to its corresponding formamide (Ar-NH-CHO) during the analysis itself.[1]

Part 1: Diagnostic Decision Matrix

Use this workflow to select the appropriate monitoring technique based on your available equipment and reaction phase.

MonitoringWorkflow Start Start: Select Monitoring Method IsSolid Is the reaction heterogeneous (solid supported)? Start->IsSolid RealTime Is Real-Time Kinetic Data Required? IsSolid->RealTime No (Homogeneous) SolidIR FT-IR (ATR) of Aliquot Wash resin -> Dry -> Measure IsSolid->SolidIR Yes IR_Check Use In-Situ IR (ReactIR) Target: ~2120 cm⁻¹ RealTime->IR_Check Yes (Recommended) TLC_Check TLC Analysis RealTime->TLC_Check No (Quick Check) HPLC_Check HPLC/LC-MS Analysis RealTime->HPLC_Check No (Quantification) TLC_Warn CRITICAL: Neutralize Silica (Pre-treat with Et3N) TLC_Check->TLC_Warn HPLC_Warn CRITICAL: pH > 7 Mobile Phase Avoid Acidic Modifiers HPLC_Check->HPLC_Warn

Figure 1: Decision Matrix for Isocyanide Monitoring. Blue/Green paths indicate optimal workflows.[1] Red nodes indicate critical stability warnings to prevent analytical artifacts.

Part 2: Troubleshooting & FAQs

Issue 1: "I see a 'ghost spot' on my TLC plate that isn't in the crude mixture."

Diagnosis: On-plate Hydrolysis. Silica gel is naturally acidic (pH ~4-5).[1] When 1-Isocyano-4-phenoxybenzene is spotted onto standard silica, the Lewis acidic sites catalyze the addition of water (from the air or solvent), converting the isocyanide into N-(4-phenoxyphenyl)formamide .[1]

Resolution Protocol (Base-Treated TLC):

  • Prepare Plate: Dip a standard silica TLC plate into a solution of 10% Triethylamine (Et₃N) in Acetone.

  • Dry: Allow the solvent to evaporate completely in a fume hood (approx. 5 mins).[1]

  • Elute: Use your standard eluent (e.g., Hexane/EtOAc) with 1% Et₃N added to the mobile phase.[1]

  • Visualize: Isocyanides do not stain well with Ninhydrin.[1] Use Iodine Chamber (reversible) or KMnO₄ (oxidizes the isocyanide).[1] Avoid acidic stains like p-Anisaldehyde or Phosphomolybdic Acid (PMA) as they will destroy the compound.

Issue 2: "My HPLC chromatogram shows the starting material degrading, but the reaction looks clean by NMR."

Diagnosis: Acidic Mobile Phase Degradation. Standard HPLC methods often use 0.1% Formic Acid or TFA.[1] This acidity is sufficient to hydrolyze the electron-rich isocyanide during the 10-20 minute run time, especially if the column is heated.[1]

Resolution Protocol (Neutral/Basic HPLC):

  • Column: C18 (Reverse Phase) is acceptable, but ensure it is base-stable (e.g., Gemini, XBridge).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH ~8.0) OR pure Water (neutral).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Run a fast gradient (5 min) to minimize residence time.

  • Detection: Monitor at 254 nm (Phenoxy ring absorption).[1]

Issue 3: "How do I interpret the IR spectrum? There are too many peaks."

Diagnosis: Signal Overload.[1] In complex mixtures (like Ugi or Passerini reactions), the fingerprint region (<1500 cm⁻¹) is useless.[1] However, the isocyanide stretch is unique.[1]

Technical Insight: The isocyanide group (-N≡C) has a significant dipole moment and a bond order between 2 and 3.[1] This results in a sharp, intense peak in the 2100–2150 cm⁻¹ "silent region" of the IR spectrum where few other functional groups absorb (alkynes are weaker; nitriles are at ~2250 cm⁻¹).[1]

Data Table: Key IR Frequencies

Functional Group Frequency (cm⁻¹) Intensity Status in Reaction
Isocyanide (-NC) 2115 - 2125 Very Strong Disappears
Nitrile (-CN) 2220 - 2260 Medium N/A (unless reactant)
Alkyne (-C≡C-) 2100 - 2260 Weak N/A

| Amide (C=O) | 1650 - 1690 | Strong | Appears (Product) |

Part 3: Experimental Protocols

Protocol A: In-Situ IR Monitoring (Recommended)

Best for: Real-time kinetics, air-sensitive reactions, and avoiding sampling artifacts.[1]

  • Setup: Insert the ReactIR probe (DiComp or similar) into the reaction vessel prior to adding reagents.

  • Background: Acquire a background spectrum with the solvent system only.

  • Baseline: Add the amine and aldehyde/ketone (if running a multicomponent reaction) and allow imine formation to equilibrate.

  • Addition: Add 1-Isocyano-4-phenoxybenzene .

  • Tracking:

    • Set the software to track peak height/area at 2120 cm⁻¹ .[1]

    • Endpoint: The reaction is complete when the 2120 cm⁻¹ peak intensity plateaus near baseline (or stops decreasing).[1]

    • Note: If the peak shifts slightly to ~2250 cm⁻¹, you may be observing isomerization to the nitrile (rare, usually thermal) or formation of a nitrilium intermediate.[1]

Protocol B: 1H NMR Check (Confirmation)

Best for: Final purity verification.[1]

While IR is best for progress, NMR is best for structure.[1]

  • Solvent: CDCl₃ or DMSO-d₆ (neutral).[1]

  • Key Signal: The aromatic protons of the phenoxy group will shift, but the most diagnostic change is the disappearance of the triplet in ¹³C NMR at ~165 ppm (1:1:1 triplet, J_CN ≈ 7 Hz).[1]

  • Proton NMR: Look for the appearance of the amide -NH proton (typically broad singlet, 6.0–8.0 ppm) in the product.[1]

Part 4: Reaction Logic & Mechanism

Understanding the mechanism clarifies why the -NC stretch disappears.[1] In a typical Ugi reaction, the isocyanide acts as a nucleophile attacking the iminium ion.[1][2]

ReactionMechanism R1 1-Isocyano-4-phenoxybenzene (Strong IR: ~2120 cm⁻¹) Step1 Alpha-Addition (Rate Limiting) R1->Step1 R2 Iminium Ion (Intermediate) R2->Step1 Int Int Step1->Int C-C Bond Formation Prod Bis-Amide Product (IR: ~1650 cm⁻¹) (No Isocyanide Peak) Int->Prod Mumm Rearrangement

Figure 2: Spectroscopic Pathway. The monitoring strategy relies on the conversion of the Isocyanide (Blue) to the Amide (Green).[1] The intermediate Nitrilium ion is short-lived and rarely observed.[1]

References

  • Dömling, A. (2006).[1][3] Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 106(1), 17–89.[1][3] Link[1]

  • Ugi, I. (1962).[1] The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions.[1] Angewandte Chemie International Edition, 1(1), 8–21.[1] Link[1]

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1][4][5] (Reference for Isocyanide -NC stretch at ~2120 cm⁻¹).[1]

  • Pirrung, M. C., & Sarma, K. D. (2004).[1] Multicomponent Reactions Are Accelerated in Water.[1] Journal of the American Chemical Society, 126(2), 444–445.[1] (Discusses solvent effects and stability). Link[1]

  • MicroSolv Technology Corp. (2025).[1] Hydrolysis: A Hidden Challenge in HPLC Analysis. (Technical Note on on-column hydrolysis). Link

Sources

Optimization

Technical Support Center: 1-Isocyano-4-phenoxybenzene Stability &amp; Handling

[1] Current Status: Operational Topic: Stabilization, Storage, and Polymerization Prevention Ticket Priority: High (Irreversible Degradation Risk)[1] Core Directive: The Stability Paradox Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Stabilization, Storage, and Polymerization Prevention Ticket Priority: High (Irreversible Degradation Risk)[1]

Core Directive: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your batch of 1-Isocyano-4-phenoxybenzene (4-Phenoxyphenyl isocyanide) has turned from a pristine solid into a dark, gummy substance, or your reaction yields are plummeting.

The Root Cause: Isocyanides (isonitriles) are thermodynamically unstable but kinetically persistent.[2][1] The isocyano carbon is formally divalent (


), possessing both nucleophilic (lone pair) and electrophilic (p-orbitals) character.[2][1]

For 1-Isocyano-4-phenoxybenzene , the phenoxy substituent acts as an electron-donating group (EDG).[2][1] This increases the electron density at the terminal carbon, making it significantly more nucleophilic than simple phenyl isocyanide. Consequently, it is hypersensitive to acid-catalyzed polymerization .[2][1] Even trace acidity from glass surfaces, ambient moisture (hydrolysis -> formic acid), or chlorinated solvents can trigger a "living" polymerization cascade.[2][1]

Troubleshooting Guides (Q&A)

Issue 1: "My off-white solid has turned deep purple/black."

Diagnosis: Acid-Catalyzed Polymerization (The "Isocyanide Blues").[2][1] Mechanism: Trace acid protonates the terminal carbon.[2][1] This electrophilic species is then attacked by the nucleophilic carbon of a neighboring monomer. This forms a cationic chain that grows rapidly.[2][1] The deep color arises from the extended conjugation of the resulting poly(iminomethylene) backbone.

Corrective Action:

  • Do not heat. Thermal energy accelerates this process.[2][1]

  • Salvage Protocol: If the sample is <50% degraded (still mostly solid/crystalline), perform a rapid filtration through a basic alumina plug or silica gel pre-treated with 1% Triethylamine (Et3N).[2][1]

  • Prevention: Never store this compound in unbuffered chloroform or dichloromethane (which generate HCl over time).[2][1]

Issue 2: "I smell an almond-like/foul odor even when the container is closed."

Diagnosis: Sublimation or Hydrolysis.[2][1] Context: While 1-Isocyano-4-phenoxybenzene is a solid (MP ~75-78°C), isocyanides have extremely low odor thresholds.[2][1] A foul smell often indicates hydrolysis to the corresponding formamide (N-(4-phenoxyphenyl)formamide), which is useless for Ugi/Passerini reactions.[2][1]

Verification Test: Check the IR spectrum.

  • Functional Isocyanide: Sharp, strong peak at 2120–2140 cm⁻¹ .[2][1]

  • Dead Formamide: Broad carbonyl stretch at 1650–1690 cm⁻¹ ; loss of the 2120 peak.[1]

Issue 3: "My Ugi reaction failed; I recovered a black tar."

Diagnosis: Competitive Polymerization.[2][1] Explanation: In Multicomponent Reactions (MCRs), the acid component (carboxylic acid) is meant to activate the imine.[2][1] However, if the imine formation is slow, the free acid will trigger the polymerization of your isocyanide reactant before it can enter the MCR cycle.[1]

Solution:

  • Pre-formation: Pre-form the imine (Amine + Aldehyde) before adding the isocyanide and acid.[2][1]

  • Lewis Acids: Switch to Lewis acid catalysis (e.g., ZnCl2) if possible, or add the isocyanide last and slowly at low temperature (0°C).[2][1]

Visualizing the Failure Mode

The following diagram illustrates the acid-catalyzed "death spiral" of aryl isocyanides.

PolymerizationCascade cluster_prevention Prevention Strategy Monomer Monomer (R-NC:) Protonated Activated Species (R-N≡C-H)+ Monomer->Protonated Protonation Acid Trace Acid (H+) Acid->Protonated Dimer Dimer Cation (Chain Initiation) Protonated->Dimer + Monomer (Nucleophilic Attack) Polymer Poly(iminomethylene) (Deep Color/Tar) Dimer->Polymer + n Monomers (Living Polymerization) Base Add Base (Et3N / K2CO3) Base->Acid Neutralization

Caption: Figure 1.[2][1] The acid-catalyzed cationic polymerization pathway.[2][1] Neutralizing trace acids breaks the chain initiation step.[1]

Standard Operating Procedures (SOPs)

SOP-01: Purification & Recovery

Use this if your compound shows minor discoloration.[2]

  • Dissolution: Dissolve the crude solid in a minimal amount of Diethyl Ether (Et2O) or Toluene .[2][1] Avoid DCM/Chloroform.[2][1]

  • Filtration: Prepare a short pad of silica gel.[2][1] Crucial: Slurry the silica with 1% Triethylamine/Hexanes before use to neutralize acidic sites.[2][1]

  • Elution: Flush the compound through with 5-10% EtOAc/Hexanes. The polymer is highly polar/insoluble and will remain at the top of the silica (black band).

  • Concentration: Evaporate solvent at <30°C (do not heat bath excessively).

  • Recrystallization: If necessary, recrystallize from Ethanol/Water (rapidly) or Pentane at -20°C.

SOP-02: Long-Term Storage

Follow this strictly to maintain shelf-life >6 months.

ParameterRequirementReason
Temperature -20°C (Freezer) Arrhenius suppression of polymerization kinetics.[2][1]
Atmosphere Argon / Nitrogen Prevents hydrolysis from atmospheric moisture.[2][1]
Container Amber Glass Blocks UV light (prevents radical degradation).[2][1]
Additives None (Solid) If storing as a solution, add solid K2CO3 pellets.[2][1]

Analytical Reference Data

Use these values to validate the integrity of your material.

NMR Validation (CDCl3)

Note: If peaks are broad, polymerization has begun.[2][1]

NucleusShift (ppm)AssignmentDiagnostic Feature
13C 163.0 - 165.0 -NC (Terminal) Characteristic triplet (1:1:1) due to 14N coupling (J ~7-10 Hz).[2][1]
13C 158.0Ar-C -O-PhIpso carbon attached to oxygen.[2][1]
1H 7.30 - 7.40Ar-H Aromatic region (complex multiplet due to phenoxy).[2][1]
1H 6.90 - 7.10Ar-H Upfield aromatic protons (ortho to ether).[2][1]
Solvent Compatibility Matrix

SolventCompatibility cluster_safe SAFE (Green Zone) cluster_risk HIGH RISK (Red Zone) Ether Diethyl Ether Toluene Toluene THF_Base THF (+ Base) Chloroform Chloroform (Acidic impurities) DCM DCM (Slow HCl formation) Water Water (Hydrolysis pH < 7) Acetone Acetone (Passerini Side Rxn)

Caption: Figure 2.[2][1] Solvent selection guide. Avoid halogenated solvents for storage.[1]

References

  • Ugi, I. (1962).[2][1] "The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21.[2] Link[2][1]

  • Suginome, M., et al. (2009).[2] "Helical Poly(aryl isocyanide)s."[2][1] Chemical Reviews, 109(11), 5755–5798.[2] (Mechanistic details on cationic polymerization). Link[2][1]

  • Organic Syntheses. (2003).[2] "Preparation of tert-Butyl Isocyanide." Org.[2][1][3][4] Synth. 55,[5] 96. (General handling and base-wash protocols for isocyanides). Link[2][1]

  • Nenajdenko, V. G. (Ed.).[2][1] (2012).[2][6] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[2] (Comprehensive guide on stability and reactivity). Link[2][1]

Sources

Troubleshooting

Technical Support Center: 1-Isocyano-4-phenoxybenzene Reactivity Guide

Product Code: ISO-PH-004 CAS: 730964-87-1 Chemical Class: Aryl Isocyanide / Isonitrile Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The Solvent-Reactivity Nexus Researchers working with 1-Isocy...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: ISO-PH-004 CAS: 730964-87-1 Chemical Class: Aryl Isocyanide / Isonitrile Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Solvent-Reactivity Nexus

Researchers working with 1-Isocyano-4-phenoxybenzene often encounter reproducibility issues stemming from a misunderstanding of how the phenoxy substituent influences solubility and electronic activation. Unlike smaller alkyl isocyanides, the bulky phenoxy group introduces significant lipophilicity and steric demand.

Key Technical Insight: While methanol (MeOH) is the "gold standard" solvent for isocyanide-based multicomponent reactions (IMCRs) like the Ugi reaction, 1-Isocyano-4-phenoxybenzene often precipitates prematurely in pure MeOH due to the hydrophobic phenoxy tail. Optimal reactivity requires a binary solvent system that balances nitrilium ion stabilization (protic component) with reagent solubility (aprotic component).

Solvent Compatibility & Performance Matrix

The following table summarizes solvent effects specifically for multicomponent reactions (Ugi/Passerini) involving this isocyanide.

Solvent SystemReactivity RatingSolubilityMechanistic ImpactRecommended For
Methanol (MeOH) ⭐⭐⭐⭐Low/MedFacilitates proton transfer; stabilizes nitrilium ion via H-bonding.Small scale; if reagents are highly soluble.
2,2,2-Trifluoroethanol (TFE) ⭐⭐⭐⭐⭐MediumStrong H-bond donor; activates imine/carbonyl; accelerates reaction significantly.Difficult substrates; sluggish reactions.
DCM / MeOH (2:1) ⭐⭐⭐⭐HighPreferred System. DCM solvates the phenoxy group; MeOH drives the mechanism.Standard Protocol ; preventing precipitation.
THF ⭐⭐HighGood solubility but poor mechanistic support (no H-bonding network).Only when protic solvents cause side reactions.
Water (Micellar) ⭐⭐⭐Low"On-water" acceleration possible but requires surfactants due to phenoxy hydrophobicity.Green chemistry applications (advanced).

Troubleshooting Guide (FAQ)

Q1: My Ugi reaction yields are low (<40%), and I see unreacted isocyanide by TLC. I am using pure Methanol.

Diagnosis: This is likely a solubility-induced kinetic stall . The phenoxy group makes the isocyanide less soluble in polar protic solvents than the standard p-methoxyphenyl isocyanide. If the isocyanide oils out or precipitates before reacting with the iminium ion, the reaction halts.

Solution: Switch to a DCM:MeOH (2:1 v/v) solvent system.[1]

  • Why: Dichloromethane (DCM) ensures the lipophilic 1-Isocyano-4-phenoxybenzene remains in the homogeneous phase, while Methanol provides the necessary hydrogen bonding to stabilize the transition state (nitrilium ion formation).

Q2: I observe a "tar-like" byproduct instead of my desired product.

Diagnosis: This indicates isocyanide polymerization or acid-mediated hydrolysis . Aryl isocyanides are acid-sensitive. If your carboxylic acid component is too strong or if the reaction is too concentrated, the isocyanide can polymerize or hydrolyze to the formamide.

Solution:

  • Dilution: Ensure reaction concentration is between 0.5 M and 1.0 M.

  • Order of Addition: Do not pre-mix the isocyanide and acid. Form the imine first (Amine + Aldehyde in solvent for 30 mins), then add the acid, and finally add the isocyanide.

  • Temperature: Maintain the reaction at 0°C during the isocyanide addition, then warm to room temperature.

Q3: Can I use TFE (Trifluoroethanol) to speed up the reaction?

Answer: Yes, but proceed with caution.

  • Benefit: TFE is a potent hydrogen-bond donor that activates the imine, often increasing reaction rates by 10-50x compared to MeOH.

  • Risk: The high polarity can sometimes promote the "Passerini side-reaction" (direct reaction of isocyanide + aldehyde + acid) if the amine formation is incomplete.

  • Protocol: Ensure imine formation is complete (check via NMR/TLC) before adding the acid and isocyanide when using TFE.

Validated Experimental Protocol

Workflow: Synthesis of an


-amino amide via Ugi 4-Component Reaction (U-4CR) utilizing 1-Isocyano-4-phenoxybenzene.

Reagents:

  • Amine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Carboxylic Acid (1.0 equiv)

  • 1-Isocyano-4-phenoxybenzene (1.0 equiv)

  • Solvent: DCM:MeOH (2:1 ratio)[1]

Step-by-Step Methodology:

  • Imine Formation (Pre-equilibrium):

    • In a round-bottom flask, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in 1 mL of MeOH.

    • Stir at room temperature for 30–60 minutes. Use anhydrous MgSO₄ (optional) if the imine formation is unfavorable.

    • Validation: TLC should show consumption of the aldehyde.

  • System Integration:

    • Dilute the mixture with 2 mL of DCM.

    • Add the Carboxylic Acid (1.0 mmol). Stir for 5 minutes.

  • Isocyanide Addition:

    • Dissolve 1-Isocyano-4-phenoxybenzene (1.0 mmol, ~195 mg) in 0.5 mL DCM.

    • Add this solution dropwise to the main reaction mixture.

    • Note: The phenoxy isocyanide has a distinct odor; work in a well-ventilated fume hood.

  • Reaction & Workup:

    • Stir for 12–24 hours at room temperature.

    • Remove solvent under reduced pressure.[2]

    • Purification: The phenoxy group adds lipophilicity, making the product suitable for silica gel chromatography (typically Hexane:EtOAc gradients).

Mechanistic Visualization (Solvent Interaction)

The following diagram illustrates the critical "Nitrilium Ion" intermediate. Note how the Protic Solvent (MeOH) stabilizes the charge, while the Aprotic Co-solvent (DCM) maintains the solubility of the phenoxy tail.

UgiMechanism Start Reagents: Amine + Aldehyde Imine Imine Intermediate (Schiff Base) Start->Imine - H2O Iminium Iminium Ion (Activated Electrophile) Imine->Iminium + H+ AcidAdd Protonation by Carboxylic Acid AcidAdd->Iminium Nitrilium NITRILIUM ION (Critical Intermediate) Iminium->Nitrilium C-C Bond Formation Isocyanide 1-Isocyano-4-phenoxybenzene (Nucleophile) Isocyanide->Nitrilium Product Final Ugi Adduct (Bis-amide) Nitrilium->Product Nucleophilic Attack (RCOO-) + Mumm Rearrangement Solvent_MeOH Solvent: MeOH (Stabilizes Charge) Solvent_MeOH->Nitrilium H-Bonding Solvent_DCM Solvent: DCM (Solubilizes Phenoxy Group) Solvent_DCM->Isocyanide Solvation

Caption: Figure 1. The synergistic role of binary solvents in stabilizing the nitrilium intermediate while maintaining reagent solubility.

References

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. Link

  • Santa Cruz Biotechnology. (n.d.). 1-Isocyano-4-phenoxybenzene (CAS 730964-87-1) Product Data Sheet. Link

  • Wessjohann, L. A., et al. (2009). Further Components: Carboxylic Acid and Amine (Ugi Reaction).[3][4][5] In Multicomponent Reactions. Thieme Connect. Link

  • BenchChem. (2025).[3][6] Application Notes and Protocols for Reactions with 1-Isocyano-4-methoxybenzene (Analogous Reactivity). Link

  • Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition, 1(1), 8–21. Link

Sources

Reference Data & Comparative Studies

Validation

Strategic Utility of 1-Isocyano-4-phenoxybenzene in High-Throughput Synthesis

Executive Summary: Beyond the "Stench" of Standard Reagents In the landscape of Isocyanide-based Multicomponent Reactions (IMCRs), the choice of the isocyanide component is often dictated by two opposing factors: reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the "Stench" of Standard Reagents

In the landscape of Isocyanide-based Multicomponent Reactions (IMCRs), the choice of the isocyanide component is often dictated by two opposing factors: reactivity and handling difficulty . While simple aryl isocyanides (e.g., phenyl isocyanide) are highly reactive, their notorious stench and volatility pose significant safety and operational hazards.

1-Isocyano-4-phenoxybenzene (CAS: 730964-87-1) emerges as a superior alternative. Structurally characterized by a para-phenoxy substituent, this reagent offers a "Goldilocks" balance: it retains the high nucleophilic reactivity of electron-rich aryl isocyanides while significantly mitigating volatility and odor issues due to its increased molecular weight and lipophilicity.

This guide objectively compares 1-Isocyano-4-phenoxybenzene against standard alternatives, providing mechanistic insights and validated protocols for its application in drug discovery.

Comparative Analysis: Physicochemical & Performance Profile

The following data contrasts 1-Isocyano-4-phenoxybenzene with the industry-standard Phenyl Isocyanide and the electron-deficient 4-Chlorophenyl Isocyanide.

Table 1: Physicochemical Properties & Handling
Feature1-Isocyano-4-phenoxybenzene Phenyl Isocyanide 4-Chlorophenyl Isocyanide
Structure

-PhO-C

H

-NC
Ph-NC

-Cl-C

H

-NC
MW ( g/mol ) 195.22103.12137.57
Physical State Solid / High-BP OilVolatile LiquidSolid / Low-Melting Solid
Odor Profile Low / Negligible Extreme / Noxious Moderate / Pungent
LogP (Lipophilicity) ~3.4 (High)~1.8 (Moderate)~2.5 (Moderate)
Storage Stability High (Ambient)Low (Polymerizes readily)Moderate
Table 2: Electronic Reactivity Profile (Nucleophilicity)

Note: Isocyanide reactivity in Ugi/Passerini reactions is driven by the nucleophilicity of the terminal Carbon.

Parameter1-Isocyano-4-phenoxybenzene Phenyl Isocyanide 4-Chlorophenyl Isocyanide
Substituent Effect Electron Donating (+M Effect)NeutralElectron Withdrawing (-I Effect)
C-Nucleophilicity Enhanced BaselineReduced
Reaction Rate (Ugi) Fast (< 4 hours)Standard (4-12 hours)Slow (> 12 hours)
Typical Yield 85 - 95%70 - 85%50 - 75%

Expert Insight: The phenoxy group acts as a weak activator. Through resonance (+M effect), it donates electron density into the aromatic ring, which subtly increases the electron density at the isocyanide carbon. This makes 1-Isocyano-4-phenoxybenzene a more potent nucleophile for trapping iminium ions (Ugi) or carbonyls (Passerini) compared to its chlorinated counterparts.

Mechanistic Visualization: The Ugi-4CR Pathway

To understand the kinetic advantage of 1-Isocyano-4-phenoxybenzene, we must visualize the critical "insertion" step. The diagram below details the Ugi 4-Component Reaction mechanism, highlighting where the isocyanide's nucleophilicity drives the reaction forward.

UgiMechanism cluster_0 Pre-Condensation Amine Amine (R-NH2) Imine Iminium Ion (Activated) Amine->Imine -H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Acid Carboxylic Acid Nitrilium Nitrilium Ion (Critical Intermediate) Acid->Nitrilium Protonation Imine->Nitrilium Nucleophilic Attack (Rate Determining Step) Iso 1-Isocyano-4-phenoxybenzene (Nucleophile) Iso->Nitrilium Imidate Imidate Intermediate Nitrilium->Imidate Carboxylate Trap Product Bis-Amide Product (Ugi Adduct) Imidate->Product Mumm Rearrangement (Irreversible)

Figure 1: The Ugi-4CR Mechanism. The green path highlights the nucleophilic attack by 1-Isocyano-4-phenoxybenzene. Its electron-rich nature accelerates the formation of the Nitrilium Ion.

Experimental Protocol: Self-Validating Synthesis

This protocol describes the synthesis of a model Ugi adduct using 1-Isocyano-4-phenoxybenzene. It is designed to be self-validating : the distinct lack of odor and the precipitation of the product confirm success without immediate need for NMR.

Protocol: High-Efficiency Ugi Synthesis of Peptidomimetics

Scope: Synthesis of an


-amino amide scaffold.
Safety:  Perform in a fume hood. While low-odor, isocyanides are toxic.

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Benzylamine (1.0 mmol)

  • Acetic Acid (1.0 mmol)

  • 1-Isocyano-4-phenoxybenzene (1.0 mmol)

  • Methanol (MeOH), anhydrous (3 mL)

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • In a 10 mL screw-cap vial, dissolve Benzaldehyde (106 mg) and Benzylamine (107 mg) in 3 mL MeOH.

    • Validation: Stir at room temperature for 30 minutes. The solution may turn slightly yellow/hazy, indicating imine formation.

  • Acid Activation:

    • Add Acetic Acid (60 mg). Stir for 5 minutes.

    • Mechanism:[1][2][3][4] The acid protonates the imine, generating the reactive iminium species.[2]

  • Isocyanide Addition (The Critical Step):

    • Add 1-Isocyano-4-phenoxybenzene (195 mg).[5][6]

    • Observation: Unlike phenyl isocyanide, this addition will NOT fill the hood with a vile smell.

    • Seal the vial and stir at ambient temperature (20-25°C) for 4–6 hours.

  • Workup & Isolation:

    • The product often precipitates from Methanol due to the lipophilic phenoxy group.

    • If precipitate forms: Filter and wash with cold MeOH.

    • If solution remains clear: Evaporate solvent. Redissolve residue in minimal Dichloromethane (DCM) and wash with saturated NaHCO

      
       (removes unreacted acid) and 1M HCl (removes unreacted amine).
      
    • Dry organic layer over Na

      
      SO
      
      
      
      and concentrate.
  • Characterization (Expected Data):

    • IR: Look for disappearance of the characteristic Isocyanide peak (~2130 cm

      
      ) and appearance of Amide I/II bands (1650–1550 cm
      
      
      
      ).
Strategic Applications in Drug Discovery

Why choose the phenoxy variant over the methoxy variant?

  • Kinase Inhibitor Scaffolds: The diphenyl ether moiety (phenoxybenzene) is a privileged pharmacophore found in numerous kinase inhibitors (e.g., Sorafenib). Using 1-Isocyano-4-phenoxybenzene installs this motif in a single step.

  • Solubility Modulation: The bulkier phenoxy group disrupts crystal packing more effectively than a methoxy group, often improving the solubility of the final drug-like molecule in organic screening solvents (DMSO).

  • Purification Efficiency: The high lipophilicity (LogP ~3.4) allows for easy separation of the product from polar impurities (unreacted amines/acids) using standard reverse-phase chromatography.

References
  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. Link

  • Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[7] Link

  • PubChem. (2025).[8] 1-Isocyano-4-phenoxybenzene (Compound Summary). National Library of Medicine. Link

  • Ugi, I. (1962). The α-Addition of Isonitriles to Imines and Carbonyl Compounds. Angewandte Chemie International Edition, 1(1), 8–21. Link

  • Zhang, M., et al. (2020). The halogen bond with isocyano carbon reduces isocyanide odor.[9] Nature Communications. Link(Context on odor reduction strategies in isocyanides).

Sources

Comparative

computational studies of 1-Isocyano-4-phenoxybenzene's electronic structure

Comparative Guide: Computational Assessment of 1-Isocyano-4-phenoxybenzene Electronic Structure Executive Summary 1-Isocyano-4-phenoxybenzene (CAS: 730964-87-1) represents a distinct class of aromatic isocyanides where t...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Computational Assessment of 1-Isocyano-4-phenoxybenzene Electronic Structure

Executive Summary

1-Isocyano-4-phenoxybenzene (CAS: 730964-87-1) represents a distinct class of aromatic isocyanides where the electron-donating phenoxy group modulates the reactivity of the isocyanide (


) terminus.[1] This modulation is critical for multicomponent reactions (e.g., Ugi, Passerini) and ligand binding in coordination chemistry.

This guide compares the performance of the industry-standard B3LYP functional against the modern, dispersion-corrected M06-2X and


B97X-D  functionals. While B3LYP remains a workhorse for general geometry, our analysis indicates it fails to accurately model the conformational landscape of the phenoxy ether linkage, leading to erroneous electronic structure predictions.
Part 1: Comparative Methodology & Performance Analysis[2]
The Challenge: Electronic vs. Steric Effects

The electronic structure of 1-Isocyano-4-phenoxybenzene is governed by two competing factors:

  • Resonance (Electronic): The oxygen atom of the phenoxy group donates electron density into the phenyl ring, increasing the nucleophilicity of the isocyanide carbon.

  • Dispersion (Steric/Structural): The phenoxy group is flexible. Accurate modeling requires capturing the

    
     stacking or T-shaped interactions between the two aromatic rings, which standard DFT often misses.
    
Comparative Matrix: Choosing the Right Functional
FeatureB3LYP / 6-31G(d) M06-2X / def2-TZVP

B97X-D / def2-TZVP
Role The "Baseline" StandardRecommended for Kinetics/ThermochemRecommended for Excited States
Dispersion Handling Poor (Misses ring stacking)Excellent (Parameterized for non-covalent)Excellent (Empirical dispersion correction)
Isocyanide Stretch (

)
Often overestimated (>2150 cm⁻¹)Accurate (~2125 cm⁻¹ with scaling)Accurate
HOMO-LUMO Gap Underestimated (Self-interaction error)More accurate for reaction barriersBest for charge-transfer excitations
Computational Cost LowMedium (High grid density required)Medium
Critical Insight: The "Phenoxy Failure" of B3LYP

In our comparative assessment, B3LYP tends to predict a planar or near-planar geometry for the C-O-C ether linkage to maximize resonance. However, experimental data on similar diaryl ethers suggests a twisted conformation (


) is often preferred due to steric repulsion and dispersion stabilization. M06-2X  correctly identifies this twisted minimum, resulting in a more accurate dipole moment and HOMO energy.
Part 2: Structural & Electronic Data Benchmarks

Researchers validating their computational models should aim for the following benchmark values. These are derived from high-level composite theories and validated against analogous 4-substituted phenyl isocyanides.

1. Geometric Parameters (Ground State)

Target Accuracy: Deviation < 0.02 Å for bond lengths.

ParameterTheoretical Target (M06-2X)Experimental Analog (4-OMe-Ph-NC)*Notes

1.168 Å1.171 ÅThe isocyanide bond is shorter than a nitrile.

(Aryl)
1.395 Å1.400 ÅIndicates conjugation with the ring.

178.5°179.0°Nearly linear; slight bend indicates packing/electronic effects.

(C-O-C Torsion)
~85°N/AThe phenoxy ring twists out of plane.

*Experimental data based on X-ray diffraction of 4-methoxyphenyl isocyanide, a close electronic analog.

2. Spectroscopic Signatures (IR & FMO)

The infrared stretching frequency of the isocyanide group is the primary self-validation metric.

  • Characteristic Vibration (

    
    ): 
    
    • Computed (Unscaled): ~2200 cm⁻¹

    • Computed (Scaled 0.95): 2125 ± 5 cm⁻¹

    • Diagnostic Rule: If your computed frequency is < 2100 cm⁻¹, the isocyanide character is being lost (likely an artifact of the basis set).

  • Frontier Molecular Orbitals (FMO):

    • HOMO: Located on the isocyanide carbon lone pair and the phenoxy oxygen (Antibonding character).

    • LUMO:

      
       orbitals of the phenyl ring and the isocyanide group.
      
    • Reactivity Implication: The high-lying HOMO makes this molecule a potent nucleophile in

      
      -additions (e.g., Passerini reaction).
      
Part 3: Step-by-Step Computational Protocol

To ensure reproducibility and scientific integrity, follow this self-validating workflow.

Phase 1: Geometry Optimization & Frequency Analysis

Objective: Locate the global minimum and confirm it is not a transition state.

  • Input Generation:

    • Build the structure with the phenoxy ring twisted 90° relative to the central ring. Why? Starting planar often traps the optimization in a saddle point.

  • Route Section (Gaussian Example):

    opt freq M062X/def2TZVP int=ultrafine grid=ultrafine

    • Note:int=ultrafine is mandatory for M06-2X to integrate the grid correctly.

  • Self-Validation Step:

    • Check output for "NImag = 0" (Zero imaginary frequencies).

    • If NImag = 1 (often ~20i cm⁻¹), it is a rotational transition state. Distort the ether linkage and re-optimize.

Phase 2: Electronic Structure Analysis (NBO)

Objective: Quantify the resonance donation from Oxygen to the Isocyanide.

  • Route Section:

    pop=nbo7 M062X/def2TZVP geom=check guess=read

  • Analysis:

    • Examine the Second Order Perturbation Theory (E2) energies.

    • Look for

      
       interactions. Strong interaction (>20 kcal/mol) confirms the electronic activation of the ring.
      
Phase 3: Excited State (TD-DFT) - Optional

Objective: UV-Vis prediction for photochemistry applications.

  • Functional Switch: Use

    
    B97X-D  or CAM-B3LYP .
    
    • Reasoning: M06-2X is good for ground states but can struggle with Charge Transfer (CT) states. Long-range corrected functionals are required here.

  • Solvation: Include a solvent model (PCM/SMD) with Dichloromethane or Methanol, as isocyanides are rarely used in the gas phase.

Part 4: Visualizations
Diagram 1: Computational Decision Logic

A decision tree for selecting the correct methodology based on research goals.

G Start Start: 1-Isocyano-4-phenoxybenzene Study Goal Define Research Goal Start->Goal Geo Geometry & Thermochemistry (Ground State) Goal->Geo Reactivity/Stability UV UV-Vis / Photochemistry (Excited State) Goal->UV Spectroscopy Dispersion Is Dispersion Critical? (Phenoxy-Phenyl Stacking) Geo->Dispersion wB97XD Method: wB97X-D/def2-TZVP (RECOMMENDED) UV->wB97XD Long-Range CT Required B3LYP Method: B3LYP/6-31G* (NOT RECOMMENDED) Dispersion->B3LYP No (Incorrect Assumption) M062X Method: M06-2X/def2-TZVP (RECOMMENDED) Dispersion->M062X Yes (Correct)

Caption: Decision matrix for selecting Density Functionals. M06-2X is superior for ground state geometry due to dispersion handling.

Diagram 2: Self-Validating Workflow

The step-by-step protocol to ensure data integrity.

Workflow Input 1. Build Structure (Twist C-O-C 90°) Opt 2. Opt + Freq (M06-2X/def2-TZVP) Input->Opt Check 3. Check Imaginary Freqs Opt->Check Success NImag = 0 (Global Min) Check->Success Valid Fail NImag > 0 (Transition State) Check->Fail Invalid Analysis 4. NBO & MO Analysis (Extract Data) Success->Analysis Fail->Input Distort Geometry

Caption: The iterative optimization workflow. Starting with a twisted geometry prevents getting trapped in high-energy planar saddle points.

References
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215–241. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • Ramkumar, V., & Kannan, P. (2016). Synthesis, structure and solvatochromic behavior of isocyanide based push-pull systems. Journal of Molecular Structure, 1119, 165-173. Link(Provides experimental basis for alkoxy-substituted isocyanide properties).

Sources

Validation

assessing the atom economy of reactions with 1-Isocyano-4-phenoxybenzene

Executive Summary & Strategic Context In the high-throughput environment of modern drug discovery, 1-Isocyano-4-phenoxybenzene (CAS 730964-87-1) has emerged as a critical building block for synthesizing peptidomimetics a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-throughput environment of modern drug discovery, 1-Isocyano-4-phenoxybenzene (CAS 730964-87-1) has emerged as a critical building block for synthesizing peptidomimetics and heterocycles.[1] Its structural motif—a phenoxy group attached to an isocyanide-bearing phenyl ring—provides valuable hydrophobic interactions in protein binding pockets, making it a staple in library generation for protease and kinase inhibitors.[1]

However, the efficiency of incorporating this building block varies drastically depending on the synthetic strategy. This guide objectively compares the Atom Economy (AE) of using 1-Isocyano-4-phenoxybenzene in Multicomponent Reactions (MCRs) versus traditional Linear Stepwise Synthesis .[1]

Key Finding: MCRs utilizing 1-Isocyano-4-phenoxybenzene consistently demonstrate superior atom economy (>90%) compared to linear routes (<45%), primarily by eliminating the need for auxiliary coupling reagents and protecting groups.[1]

Technical Framework: The Three Pillars of Efficiency

To rigorously assess the performance of this reagent, we utilize three metrics. Do not rely solely on yield; high yield can mask high waste generation.[1]

  • Theoretical Atom Economy (AE): The percentage of molecular weight from reactants that remains in the final product.[1]

    
    [1]
    
  • Reaction Mass Efficiency (RME): Accounts for actual yield and excess reagents.[1]

  • E-Factor: The ratio of waste mass to product mass.[1]

Comparative Analysis: MCR vs. Linear Synthesis

We define a specific target scaffold for this comparison: an


-acylamino amide  (a common peptidomimetic core), synthesized using 1-Isocyano-4-phenoxybenzene.[1]
Pathway A: The Ugi 4-Component Reaction (The Isocyanide Route)
  • Mechanism: One-pot condensation of 1-Isocyano-4-phenoxybenzene, an aldehyde, an amine, and a carboxylic acid.[1]

  • Causality: The isocyanide carbon acts as a "chameleon," reacting first as a nucleophile with the imine and then as an electrophile with the carboxylate. This dual reactivity drives the reaction forward without external activation.[1]

  • Waste Profile: The only stoichiometric byproduct is water .[1]

Pathway B: Linear Stepwise Synthesis (The Classical Route)
  • Mechanism: Sequential amide bond formations.[1]

  • Causality: Requires activation of carboxylic acids using coupling reagents (e.g., HATU, EDC) to overcome the energy barrier of amide formation.

  • Waste Profile: Generates stoichiometric amounts of urea byproducts (from EDC), leaving groups (HOBt/HOAt), and requires solvent-intensive workups between steps.[1]

Quantitative Data Comparison

Target Molecule: N-cyclohexyl-N-(2-oxo-2-((4-phenoxyphenyl)amino)-1-phenylethyl)acetamide derivative.[1] Assumed Reactants: 1-Isocyano-4-phenoxybenzene (


), Benzaldehyde (

), Acetic Acid (

), Methylamine (

).[1]
MetricPathway A (Ugi-4CR)Pathway B (Linear Stepwise)
Number of Steps 1 (One-pot)3-4 (Protection, Coupling, Deprotection)
Atom Economy (AE) 95.4% (Loss of H₂O only)~42% (Loss of coupling agents/leaving groups)
E-Factor (Est.) < 5> 25
Purification Precipitation or Crystallization often possibleColumn Chromatography typically required per step
Time to Product 24 - 48 Hours1 - 2 Weeks

Analyst Note: The phenoxy group on the isocyanide adds significant molecular weight (195.22 g/mol ). In Pathway A, 100% of this mass is incorporated.[1] In Pathway B, if this moiety were introduced as an amine (4-phenoxyaniline), the AE would still suffer due to the coupling reagents required to attach it.

Visualization of Reaction Efficiency

The following diagram contrasts the atom flow between the two pathways. Note the "Dead End" waste streams in the linear path.

AtomEconomyComparison cluster_0 Pathway A: Ugi-4CR (High Atom Economy) cluster_1 Pathway B: Linear Synthesis (Low Atom Economy) Isocyanide 1-Isocyano-4- phenoxybenzene Intermediate Imine/Nitrilium Intermediate Isocyanide->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Acid Acid Acid->Intermediate Amine Amine Amine->Intermediate ProductA Bis-Amide Product (All Atoms Incorporated) Intermediate->ProductA Water H2O (Byproduct) Intermediate->Water Loss of H2O Start Start Material Step1 Intermediate 1 Start->Step1 + Coupling Coupling Coupling Reagent (EDC/HATU) Waste1 Urea Waste Coupling->Waste1 Step2 Deprotection Step1->Step2 Waste2 Protecting Group Waste Step2->Waste2 ProductB Final Product Step2->ProductB

Figure 1: Comparative atom flow. Pathway A incorporates all reactant skeletons into the product, ejecting only water. Pathway B generates stoichiometric waste at every activation step.

Experimental Protocol: Assessing AE in the Lab

To validate the atom economy of 1-Isocyano-4-phenoxybenzene experimentally, use this self-validating Ugi-4CR protocol.

Objective: Synthesize a library member and calculate experimental RME.

Reagents:

  • 1-Isocyano-4-phenoxybenzene (1.0 equiv, 195.22 g/mol )[1][2][3][4]

  • Benzaldehyde (1.0 equiv)[1][5]

  • Acetic Acid (1.0 equiv)[1]

  • Methylamine (2.0 M in THF, 1.0 equiv)[1]

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) - TFE often accelerates the reaction.[1]

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • In a 4 mL screw-cap vial, add Benzaldehyde (0.5 mmol) and Methylamine (0.5 mmol).

    • Add 1.0 mL MeOH/TFE.[1] Stir at room temperature (RT) for 30 minutes.

    • Validation: Solution may become slightly warm or cloudy as water is generated.[1]

  • Acid Addition:

    • Add Acetic Acid (0.5 mmol). Stir for 5 minutes.

    • Mechanism:[5][6][7][8] Protonation of the imine creates the reactive iminium ion.

  • Isocyanide Addition:

    • Add 1-Isocyano-4-phenoxybenzene (97.6 mg, 0.5 mmol).[1]

    • Seal the vial and stir at RT for 24 hours.

    • Observation: The isocyanide is often a solid; ensure it fully dissolves.[1]

  • Workup & Isolation:

    • Evaporate solvent under reduced pressure.[1][9]

    • Purification: Dissolve residue in a minimal amount of hot ethanol and cool to induce crystallization.[1] Alternatively, use automated flash chromatography (0-50% EtOAc/Hexanes).[1]

  • Calculation:

    • Weigh the isolated solid.[1]

    • Calculate RME:

      
      [1]
      
Critical Analysis for Drug Development

When selecting 1-Isocyano-4-phenoxybenzene for medicinal chemistry campaigns, consider the following:

  • Solubility Profile: The phenoxy group significantly increases lipophilicity (

    
    ).[1] While this aids in cell permeability, it may require polar co-solvents (e.g., DMF/DMSO) during synthesis if the amine component is highly polar.
    
  • Electronic Effects: The phenoxy substituent is electron-donating by resonance but inductive withdrawing.[1] In practice, this makes the isocyanide sufficiently nucleophilic for standard Ugi conditions without requiring Lewis acid catalysts, unlike highly electron-deficient isocyanides.

  • Safety: Like all isocyanides, it has a characteristic odor, though the high molecular weight of the phenoxy derivative makes it less volatile (and thus less pungent) than smaller alkyl isocyanides.

References
  • Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. [Link][1]

  • Trost, B. M. (1991).[1] The Atom Economy—A Search for Synthetic Efficiency. Science. [Link][1]

  • PubChem. (n.d.).[1][10] 1-Isocyano-4-phenoxybenzene (Compound).[1][2][3][4][9] National Library of Medicine. [Link][1]

  • Sheldon, R. A. (2017).[1] The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry. [Link]

Sources

Comparative

Biological Activity of Compounds Derived from 1-Isocyano-4-phenoxybenzene

Executive Summary: The Isocyanide "Warhead" 1-Isocyano-4-phenoxybenzene (CAS: 730964-87-1) is not merely a reagent; it is a strategic "warhead precursor" in medicinal chemistry. Its primary utility lies in Multicomponent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isocyanide "Warhead"

1-Isocyano-4-phenoxybenzene (CAS: 730964-87-1) is not merely a reagent; it is a strategic "warhead precursor" in medicinal chemistry. Its primary utility lies in Multicomponent Reactions (MCRs) —specifically the Passerini and Ugi reactions—where it serves as the donor of the 4-phenoxyphenyl amide moiety.

This guide focuses on its most significant biological application: the synthesis of


-ketoamide proteasome inhibitors . These compounds are designed to target the chymotrypsin-like activity of the 20S proteasome, a validated target in oncology (e.g., Multiple Myeloma).

Key Takeaway: While derivatives of 1-Isocyano-4-phenoxybenzene exhibit potent cytotoxicity against leukemia cells, comparative structure-activity relationship (SAR) studies reveal that they often serve as a critical baseline for optimizing steric fit in the proteasome's S1' pocket, with regioisomers (e.g., 3-phenoxy) sometimes offering superior potency.

Core Application: -Ketoamide Proteasome Inhibitors

The primary biological activity of 1-Isocyano-4-phenoxybenzene derivatives stems from their conversion into


-ketoamides . This functional group acts as a reversible covalent electrophile that traps the catalytic threonine residue of the proteasome.
The Synthetic Pathway (Passerini-Oxidation)

The biological activity is latent in the isocyanide and revealed only after chemical transformation. The standard workflow involves a modified Passerini reaction followed by oxidation.

Figure 1: Synthesis of Proteasome Inhibitors from 1-Isocyano-4-phenoxybenzene

Passerini_Pathway Aldehyde Peptidic Aldehyde (Substrate Mimic) Intermediate α-Hydroxy Amide (Passerini Adduct) Aldehyde->Intermediate Passerini 3-CR Isocyanide 1-Isocyano-4-phenoxybenzene (The Reagent) Isocyanide->Intermediate Passerini 3-CR Acid Carboxylic Acid (e.g., TFA) Acid->Intermediate Passerini 3-CR Product α-Ketoamide Inhibitor (Active Compound) Intermediate->Product Oxidation (IBX) Oxidant IBX (Oxidant)

Caption: The isocyanide installs the P1' phenoxy-residue, crucial for occupying the S1' specificity pocket of the proteasome.

Mechanism of Action

The resulting


-ketoamide derivative (often referred to as Compound 10  in literature contexts) operates via a specific mechanism:
  • Recognition: The peptidic portion binds to the non-primed sites (S1-S3) of the proteasome.

  • Warhead Attack: The keto group accepts a nucleophilic attack from the catalytic Threonine-1 hydroxyl group (

    
    ).
    
  • S1' Occupation: The 4-phenoxyphenyl group (derived from our isocyanide) extends into the primed S1' site. This site is large and hydrophobic, accommodating bulky aromatic groups.

Comparative Performance Analysis

In drug discovery, "activity" is relative. Below is a critical comparison of the 1-Isocyano-4-phenoxybenzene derivative (Compound 10 ) against its regioisomer (3-phenoxy, Compound 9 ) and the clinical standard, Bortezomib .

Table 1: Biological Activity Profile (Leukemia Models)

MetricCompound 10 (4-Phenoxy)Compound 9 (3-Phenoxy)Bortezomib (Standard)
Precursor 1-Isocyano-4-phenoxybenzene 1-Isocyano-3-phenoxybenzeneN/A
Target Proteasome (

5 subunit)
Proteasome (

5 subunit)
Proteasome (

5 subunit)
Binding Mode Covalent ReversibleCovalent ReversibleCovalent Reversible (Boronate)
IC50 (Proteasome) Moderate (Double-digit nM)High (Single-digit nM)Very High (<5 nM)
Cytotoxicity (MV4-11) Active Highly Active Highly Active
Selectivity (

5c vs

5i)
ModerateLowModerate

*Note: Exact values vary by specific peptidic backbone; trends indicate 3-phenoxy > 4-phenoxy for S1' fit.

Expert Insight: The Regioisomer Effect

While 1-Isocyano-4-phenoxybenzene yields biologically active inhibitors, SAR studies suggest that the para-orientation (4-position) of the second phenyl ring can be too linear for the S1' pocket in certain proteasome conformations.

  • The 4-Phenoxy Derivative (Compound 10): Shows good activity but faces steric constraints at the "bottom" of the S1' pocket.

  • The 3-Phenoxy Derivative (Alternative): The meta-orientation allows the second phenyl ring to fold better into the hydrophobic cleft, often resulting in higher potency.

Decision Guide: Use 1-Isocyano-4-phenoxybenzene when you need to probe the depth of the S1' pocket or when designing inhibitors for mutants where the pocket shape has changed.

Detailed Experimental Protocol

Objective: Synthesis of a 4-phenoxyphenyl


-ketoamide inhibitor.

Safety Note: Isocyanides are volatile and have a characteristic foul odor. Perform all reactions in a well-ventilated fume hood.

Phase 1: The Modified Passerini Reaction
  • Reagents:

    • Peptidic Aldehyde (1.0 equiv)

    • 1-Isocyano-4-phenoxybenzene (1.5 equiv)

    • Trifluoroacetic acid (TFA) (2.0 equiv)

    • Pyridine (4.0 equiv) - Note: Used in some variations to buffer the reaction.

  • Procedure:

    • Dissolve the aldehyde in dry CH2Cl2 (0.1 M).

    • Add pyridine and TFA.

    • Add 1-Isocyano-4-phenoxybenzene slowly.

    • Stir at room temperature for 12–24 hours.

    • Monitoring: Track disappearance of the aldehyde peak via TLC or LC-MS.

  • Workup:

    • Concentrate under reduced pressure.

    • Purify the

      
      -hydroxy amide intermediate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
      
Phase 2: IBX Oxidation (Hydroxyl to Keto)
  • Reagents:

    • 
      -Hydroxy amide intermediate (from Phase 1).
      
    • 2-Iodoxybenzoic acid (IBX) (2.0 equiv).

    • DMSO/EtOAc (1:1 mixture).

  • Procedure:

    • Dissolve the intermediate in DMSO/EtOAc.

    • Add IBX.

    • Stir at 40°C for 3–6 hours.

    • Validation: Check for mass shift (M-2H) corresponding to ketone formation.

  • Isolation:

    • Dilute with water and extract with EtOAc.

    • Wash organic layer with saturated NaHCO3 and brine.

    • Dry over Na2SO4 and concentrate.

    • Final purification: HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

Broader Context: Alternative Pharmacophores

While the proteasome is the primary target for this specific isocyanide, the 4-phenoxyphenyl moiety is a privileged scaffold in other therapeutic areas.

Figure 2: The Phenoxyphenyl Scaffold in Drug Design

Pharmacophores cluster_0 Direct MCR Products cluster_1 Related Pharmacological Targets (Phenoxyphenyl Moiety) Root 1-Isocyano-4-phenoxybenzene (Precursor) Proteasome α-Ketoamides (Proteasome Inhibitors) Root->Proteasome Passerini Rxn Peptido Ugi Adducts (Peptidomimetics) Root->Peptido Ugi Rxn ACC ACC Inhibitors (Metabolic Disease) Proteasome->ACC Structural Homology cMet c-Met Kinase Inhibitors (Oncology)

Caption: The isocyanide provides a direct route to proteasome inhibitors and peptidomimetics, sharing structural homology with ACC and Kinase inhibitors.

  • ACC Inhibitors: 4-phenoxyphenyl isoxazoles have shown efficacy as Acetyl-CoA Carboxylase inhibitors. While not synthesized directly from the isocyanide, the SAR data from isocyanide-derived libraries often informs the optimization of these lipophilic pockets.

  • Antimicrobials: Ugi adducts containing the phenoxyphenyl group have been screened for antifungal activity, leveraging the bulky aromatic group to penetrate fungal cell walls.

References

  • Cell-Based Optimization of Covalent Reversible Ketoamide Inhibitors. Context: Primary source for the synthesis of Compound 10 using 1-Isocyano-4-phenoxybenzene and its evaluation against the proteasome. Source:

  • Isocyanide 2.0: Synthesis of a Broad Range of Isocyanides. Context: Describes the synthesis of 1-Isocyano-4-phenoxybenzene (Compound D-11) and its utility in library generation. Source:

  • Synthesis and Biological Evaluation of 4-Phenoxyphenyl Derivatives. Context: Broader context on the pharmacological value of the 4-phenoxyphenyl moiety in ACC and kinase inhibition. Source:

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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